molecular formula C6H4ClF3N2 B1425950 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine CAS No. 944905-91-3

2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B1425950
CAS No.: 944905-91-3
M. Wt: 196.56 g/mol
InChI Key: CEVIJOALFRBIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a versatile chemical intermediate designed for research and development in agrochemical and pharmaceutical sciences. Its molecular structure incorporates two key functional handles: a chloromethyl group (-CH₂Cl) and a trifluoromethyl group (-CF₃) attached to a pyrimidine ring. The pyrimidine heterocycle is a fundamental scaffold in nucleic acids and many bioactive molecules, making this compound a valuable building block for creating novel chemical entities . The presence of the chloromethyl group offers a reactive site for further functionalization, typically through nucleophilic substitution reactions, allowing researchers to link the pyrimidine core to other molecular fragments. The electron-withdrawing trifluoromethyl group is a critical motif in modern drug and agrochemical design, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets . Compounds containing the trifluoromethylpyrimidine structure are investigated for their potential biological activities, which may include herbicidal action by targeting enzymes like acetolactate synthase (ALS) , or antimicrobial and antitumor properties through interaction with various cellular targets . This combination of features makes this compound a promising precursor for synthesizing more complex molecules for biological evaluation. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(chloromethyl)-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-3-5-11-2-1-4(12-5)6(8,9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVIJOALFRBIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717062
Record name 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944905-91-3
Record name 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug discovery. The document delves into the core physicochemical properties, synthesis, reactivity, and potential applications of this versatile heterocyclic compound. By synthesizing technical data with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors. The content is structured to provide a deep understanding of the causality behind experimental choices and to serve as a practical reference for laboratory applications.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in the realm of therapeutic agents, forming the core structure of numerous drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The unique electronic properties of the pyrimidine ring, coupled with the ability to introduce diverse functionalities, make it a privileged structure in drug design. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.[2]

This compound (CAS No. 944905-91-3) is a bifunctional reagent that combines the reactive chloromethyl group, a prime site for nucleophilic substitution, with the electronically modifying trifluoromethyl group on the pyrimidine core. This combination makes it a highly valuable intermediate for the synthesis of complex molecular architectures and compound libraries for high-throughput screening. This guide will explore the essential technical aspects of this compound, providing a foundation for its application in synthetic chemistry.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 944905-91-3[3][4]
Molecular Formula C₆H₄ClF₃N₂[3]
Molecular Weight 196.56 g/mol [3]
Appearance Likely a colorless to light yellow liquid or low melting solidInferred from similar compounds like 2-Chloro-4-(trifluoromethyl)pyrimidine.
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in polar aprotic solvents like DMF, DMSO, and acetonitrile.Inferred from the reactivity in these solvents.[5]
Storage Store in a dry, sealed container, likely under inert atmosphere and refrigerated.General recommendation for reactive halogenated compounds.[3]

Synthesis and Reactivity

Synthetic Pathway

A plausible synthetic route to this compound would likely involve a multi-step process, starting from a readily available pyrimidine precursor. A generalized and logical synthetic approach is outlined below, based on established organic chemistry principles for the synthesis of similar pyrimidine derivatives.[6][7]

The synthesis can be envisioned to start from a precursor containing the 4-(trifluoromethyl)pyrimidine core, followed by the introduction of the chloromethyl group at the 2-position. A common strategy involves the conversion of a hydroxymethyl group to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Synthesis_Pathway Start 4-(Trifluoromethyl)pyrimidine Precursor Intermediate1 2-Hydroxymethyl-4-(trifluoromethyl)pyrimidine Start->Intermediate1 Functionalization at C2 Product This compound Intermediate1->Product Chlorination (e.g., SOCl₂)

Caption: Proposed synthetic pathway for this compound.

Reactivity Profile: Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution at the methylene carbon of the chloromethyl group. The electron-withdrawing nature of both the pyrimidine ring and the trifluoromethyl group enhances the electrophilicity of this carbon, making it highly susceptible to attack by a variety of nucleophiles.[5] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed to displace the chloride leaving group, allowing for the facile introduction of diverse functional groups.

SN2_Mechanism Reactants Nu:⁻ + 2-(ClCH₂)-4-(CF₃)pyrimidine TransitionState [Nu---CH₂(C₄F₃N₂H₂)---Cl]⁻ Reactants->TransitionState Sₙ2 Attack Products Nu-CH₂-4-(CF₃)pyrimidine + Cl⁻ TransitionState->Products Chloride departure

Caption: Generalized SN2 mechanism for nucleophilic substitution on this compound.

Under certain conditions, particularly with strong nucleophiles and elevated temperatures, nucleophilic aromatic substitution (SNAr) at the pyrimidine ring could be a competing reaction, though substitution at the chloromethyl group is generally favored.[5][8]

Applications in Drug Development

The 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine scaffold, readily accessible from this compound, is a key structural motif in many biologically active compounds. The trifluoromethyl group often imparts favorable properties such as increased metabolic stability and enhanced binding affinity.[2] Pyrimidine derivatives, in general, have shown a broad spectrum of pharmacological activities, including:

  • Anticancer Agents: Many pyrimidine-based compounds act as kinase inhibitors or antimetabolites, interfering with the proliferation of cancer cells.[1]

  • Antifungal and Antimicrobial Agents: The pyrimidine core is present in several antifungal and antibacterial drugs.[1]

  • Antiviral Therapeutics: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.

The ability to easily introduce a wide variety of substituents through the chloromethyl handle makes this compound an invaluable tool for generating compound libraries for drug discovery programs.

Experimental Protocols

The following is a generalized, step-by-step protocol for a typical nucleophilic substitution reaction using this compound. This protocol should be adapted and optimized for specific nucleophiles and desired products.

Protocol: Synthesis of a 2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine Derivative

Objective: To synthesize a 2-(substituted-aminomethyl)-4-(trifluoromethyl)pyrimidine via nucleophilic substitution.

Materials:

ReagentMolar Mass ( g/mol )
This compound196.56
Amine Nucleophile (e.g., morpholine)87.12
Potassium Carbonate (K₂CO₃)138.21
Acetonitrile (anhydrous)41.05

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Addition of Reagents: Add the amine nucleophile (1.1 eq.) to the stirred solution, followed by the addition of potassium carbonate (2.0 eq.) as a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) while monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 2-(ClCH₂)-4-(CF₃)pyrimidine in MeCN B Add Amine & K₂CO₃ A->B C Stir at RT or Heat B->C D Monitor by TLC/LC-MS C->D E Filter & Concentrate D->E F Liquid-Liquid Extraction E->F G Column Chromatography F->G H Spectroscopic Characterization (NMR, MS) G->H

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a chloromethyl group and a trifluoromethyl group onto the pyrimidine scaffold imparts unique electronic and steric properties, making a thorough structural characterization by NMR spectroscopy essential for its application in research and development. This guide is designed to offer a detailed interpretation of its NMR spectra, grounded in fundamental principles and supported by data from analogous structures.

The Structural and Spectroscopic Rationale: An Introduction

The pyrimidine core is a fundamental motif in numerous biologically active molecules, including nucleobases. Substitution with a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The chloromethyl (CH₂Cl) group, a reactive handle, allows for further synthetic modifications. Understanding the precise arrangement and electronic environment of each atom within this compound is paramount for predicting its reactivity and biological interactions. NMR spectroscopy serves as the primary tool for this purpose, providing a detailed atomic-level map of the molecule's structure.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-58.8 - 9.2Doublet (d)JH5-H6 ≈ 4.0 - 5.0 Hz
H-67.6 - 8.0Doublet (d)JH6-H5 ≈ 4.0 - 5.0 Hz
-CH₂Cl4.8 - 5.2Singlet (s)N/A
Expert Rationale for Predicted ¹H NMR Assignments
  • Aromatic Protons (H-5 and H-6): The pyrimidine ring protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. The H-5 proton is predicted to be the most downfield signal, likely appearing between δ 8.8 and 9.2 ppm. This significant deshielding is attributed to its position adjacent to two nitrogen atoms and the strong electron-withdrawing trifluoromethyl group at the C-4 position. The H-6 proton is expected to resonate at a slightly higher field, between δ 7.6 and 8.0 ppm. These two protons will appear as doublets due to coupling with each other (JH5-H6).

  • Methylene Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are therefore expected to appear as a singlet. The presence of the adjacent electronegative chlorine atom will cause a downfield shift, placing this signal in the range of δ 4.8 to 5.2 ppm. This prediction is consistent with the chemical shift of the chloromethyl protons in the analogous compound, 2-(chloromethyl)pyrimidine hydrochloride.[2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The presence of the trifluoromethyl group will introduce characteristic quartet splitting for the CF₃ carbon and the adjacent C-4 carbon due to ¹³C-¹⁹F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-2165 - 170SingletN/A
C-4155 - 160Quartet (q)¹JCF ≈ 270 - 280 Hz
C-5120 - 125Doublet of Quartets (dq)¹JCH ≈ 170-180 Hz, ³JCF ≈ 4-6 Hz
C-6150 - 155Doublet (d)¹JCH ≈ 180-190 Hz
-CH₂Cl45 - 50Triplet (t)¹JCH ≈ 150-160 Hz
-CF₃120 - 125Quartet (q)¹JCF ≈ 270 - 280 Hz
Expert Rationale for Predicted ¹³C NMR Assignments
  • Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. C-2, C-4, and C-6 are expected to be the most downfield due to their direct attachment to nitrogen. The C-4 carbon will be significantly influenced by the trifluoromethyl group, appearing as a quartet in the proton-decoupled spectrum due to strong one-bond coupling with the three fluorine atoms (¹JCF). The C-5 carbon will also exhibit coupling to the trifluoromethyl group, likely a smaller three-bond coupling (³JCF), resulting in a quartet in the proton-decoupled spectrum. In a proton-coupled spectrum, this signal would be a doublet of quartets.

  • Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to resonate in the upfield region, typically between δ 45 and 50 ppm.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a strong quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF).

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[4] The choice of solvent can slightly influence the chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Sample Filtration: To ensure optimal spectral resolution, it is crucial to have a sample free of particulate matter. If any solids are present after dissolving the sample, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[6]

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted based on the sample concentration, typically ranging from 8 to 64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A 45-degree pulse angle and a relaxation delay of 2-5 seconds are commonly used.

    • A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

  • Referencing: Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at δ 0.00 ppm.

Visualizing the Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its NMR analysis.

Caption: Molecular structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer H1_acq Acquire ¹H NMR Spectrum transfer->H1_acq C13_acq Acquire ¹³C NMR Spectrum (Proton Decoupled) transfer->C13_acq process Fourier Transform, Phase & Baseline Correction H1_acq->process C13_acq->process reference Reference to Internal Standard (TMS) process->reference assign Assign Signals & Interpret Spectra reference->assign

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed rationale behind the predicted chemical shifts and coupling patterns, along with the provided experimental protocols, offers a solid foundation for researchers working with this compound. The unique spectral features arising from the trifluoromethyl and chloromethyl substituents make NMR spectroscopy an indispensable tool for confirming the identity and purity of this important synthetic intermediate.

References

An In-depth Technical Guide to the Prospective Crystal Structure of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of a reactive chloromethyl group and an electron-withdrawing trifluoromethyl group onto the pyrimidine scaffold suggests its utility in the synthesis of novel kinase inhibitors and other therapeutic agents.[1][2] This technical guide presents a comprehensive methodological framework for the synthesis, crystallization, and definitive structural elucidation of this compound via single-crystal X-ray diffraction (SC-XRD). While a solved crystal structure for this specific compound is not publicly available as of the writing of this guide, the protocols and analyses detailed herein provide a robust roadmap for its determination and offer insights into its anticipated structural features. This document is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel heterocyclic compounds.

Introduction: The Rationale for Structural Elucidation

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several FDA-approved drugs.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][3] Concurrently, the 2-(chloromethyl) substituent provides a reactive handle for facile derivatization, enabling the exploration of chemical space in drug discovery campaigns.[2]

A definitive determination of the three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction is paramount.[4] This analysis would provide precise information on bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that govern the crystal packing. Such data is invaluable for understanding the compound's solid-state properties, predicting its behavior in different environments, and informing the design of new molecules with improved pharmacological profiles.

Proposed Synthesis and Crystallization Strategy

A plausible synthetic route to this compound can be adapted from established protocols for related pyrimidine derivatives.[5][6] The synthesis would likely involve the chlorination of a precursor alcohol, a common transformation in the preparation of such intermediates.

Synthesis of this compound

A potential synthetic pathway could start from (2-chloropyrimidin-4-yl)methanol, with subsequent reaction steps to introduce the trifluoromethyl group and modify the chloromethyl moiety as needed. However, a more direct approach, if starting materials are available, would be the chlorination of 2-methyl-4-(trifluoromethyl)pyrimidine.

Experimental Protocol: Chlorination

  • Starting Material: 2-Methyl-4-(trifluoromethyl)pyrimidine.

  • Reagents: N-Chlorosuccinimide (NCS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator, and a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Procedure: a. Dissolve 2-methyl-4-(trifluoromethyl)pyrimidine (1.0 eq) in the chosen solvent. b. Add N-Chlorosuccinimide (1.1 eq) and the radical initiator (0.1 eq). c. Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). d. Upon completion, cool the reaction mixture to room temperature. e. Filter the mixture to remove succinimide. f. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product via column chromatography on silica gel to yield this compound.

Single Crystal Growth

The successful growth of high-quality single crystals is the most critical and often challenging step for SC-XRD analysis.[4] The choice of solvent and crystallization method is key.

Methodology:

  • Solvent Screening: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetonitrile) and their mixtures should be screened.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days at a constant temperature.

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Temperature Gradient: A saturated solution is slowly cooled, which can induce crystallization. This can be achieved by placing the solution in a programmable cooling incubator or by moving it from a warmer to a cooler environment.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[4][7] The following protocol outlines the standard workflow for data collection and structure refinement.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd SC-XRD Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Experimental workflow for crystal structure determination.

Detailed Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope, selected, and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary unit cell is determined, followed by the collection of a full sphere of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. Direct methods or Patterson methods are commonly employed.[7]

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors.[7] Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Anticipated Structural Features and Intermolecular Interactions

Based on the known effects of trifluoromethyl and chloro substituents on aromatic systems, several key structural features and intermolecular interactions can be anticipated in the crystal lattice of this compound.

  • Influence of the Trifluoromethyl Group: The -CF3 group is strongly electron-withdrawing and can influence the electronic properties of the pyrimidine ring. It is also known to participate in weak intermolecular interactions, such as C–H···F–C hydrogen bonds and C–F···F–C contacts.[8][9] These interactions can play a significant role in the overall crystal packing.

  • Halogen Bonding: The chlorine atom of the chloromethyl group can act as a halogen bond donor, forming interactions with electron-rich regions of neighboring molecules, such as the nitrogen atoms of the pyrimidine ring.

  • π-π Stacking: Trifluoromethylation can enhance π-π stacking interactions between aromatic rings by increasing the molecular quadrupole moment.[10] It is plausible that the pyrimidine rings will engage in offset π-π stacking to stabilize the crystal structure.

Hypothetical Molecular and Packing Diagram

Caption: Hypothetical intermolecular interactions.

Data Presentation

Should the crystal structure be determined, the crystallographic data would be presented in a standardized tabular format.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₆H₄ClF₃N₂
Formula Weight196.56
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
α (°)90
β (°)Value to be determined
γ (°)90
Volume (ų)Value to be determined
Z4
Calculated Density (g/cm³)Value to be determined
Absorption Coeff. (mm⁻¹)Value to be determined
F(000)Value to be determined
Crystal Size (mm³)Value to be determined
θ range for data coll. (°)Value to be determined
Reflections collectedValue to be determined
Independent reflectionsValue to be determined
R_intValue to be determined
Goodness-of-fit on F²Value to be determined
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value

Conclusion

This technical guide has outlined a comprehensive and authoritative methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. While the crystal structure is not yet publicly known, the protocols described herein provide a clear and robust pathway for its determination. The anticipated structural features, including the influential role of the trifluoromethyl group and the potential for halogen bonding and π-π stacking, highlight the importance of this analysis. The elucidation of this crystal structure will provide critical insights for medicinal chemists and materials scientists, facilitating the rational design of novel compounds with enhanced properties and therapeutic potential.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a pivotal intermediate in contemporary pharmaceutical and agrochemical synthesis, valued for the unique physicochemical properties imparted by its trifluoromethyl and pyrimidine moieties. However, its utility is intrinsically linked to its chemical integrity. The presence of a highly reactive chloromethyl group renders the molecule susceptible to degradation, primarily through nucleophilic substitution pathways. This guide provides a comprehensive analysis of the compound's chemical stability, elucidates its principal degradation mechanisms, and establishes rigorous protocols for its storage and handling. We will explore the causal factors behind its instability—namely moisture, temperature, and light—and present detailed experimental workflows for conducting forced degradation studies and developing stability-indicating analytical methods. Adherence to the principles and protocols outlined herein is paramount for researchers, scientists, and drug development professionals to ensure the reliability of their starting materials, the reproducibility of their synthetic outcomes, and the overall quality of their final products.

Physicochemical Profile

A foundational understanding of the compound's physicochemical properties is essential for its proper handling and for predicting its behavior in various chemical environments. While specific experimental data for this exact molecule is sparse, we can infer its properties from closely related structural analogs and supplier technical data.

Table 1: Key Physicochemical Properties of this compound and Analogs

PropertyValue / InformationSource
Chemical Name This compound-
CAS Number 120568-07-2-
Molecular Formula C₆H₄ClF₃N₂-
Molecular Weight 196.56 g/mol -
Appearance Expected to be a liquid or low-melting solidInferred
Boiling Point ~60 °C at 10 mmHg (for 2-Chloro-4-(trifluoromethyl)pyrimidine)[1]
Density ~1.513 g/mL at 25 °C (for 2-Chloro-4-(trifluoromethyl)pyrimidine)[1]
Solubility Soluble in aprotic organic solvents (e.g., DMF, DMSO); reactive in protic solvents (e.g., water, ethanol).[2][3][4]

Core Chemical Stability and Degradation Analysis

The stability of this compound is dictated by the interplay of its three core structural components: the highly reactive chloromethyl group, the stable trifluoromethyl group, and the aromatic pyrimidine ring.

Intrinsic Molecular Reactivity
  • The Chloromethyl Group (-CH₂Cl): This functional group is the primary locus of instability. The carbon atom is electrophilic and highly susceptible to nucleophilic attack (Sɴ2 reactions). The presence of the electron-withdrawing pyrimidine ring further activates this position, making it an excellent leaving group. Consequently, the molecule is highly reactive towards nucleophiles, with water being the most ubiquitous and problematic in a laboratory setting.[2][5]

  • The Trifluoromethyl Group (-CF₃): The C-F bond is one of the strongest in organic chemistry, imparting exceptional metabolic and chemical stability to the -CF₃ group.[6][7] It is generally resistant to degradation under common synthetic conditions. However, under forcing conditions, such as strong alkali, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid.[6]

  • The Pyrimidine Ring: As a heterocyclic aromatic system, the pyrimidine ring is generally stable. Its degradation typically requires harsh conditions not encountered during standard storage or use. Known biological and chemical degradation pathways involve initial reduction of the C5-C6 double bond before ring cleavage, a process not expected to occur spontaneously under storage conditions.[8][9][10][11]

Principal Degradation Pathways

The primary threat to the integrity of this compound is degradation initiated by environmental factors.

  • Hydrolysis: This is the most significant and probable degradation pathway. In the presence of moisture, the chloromethyl group readily undergoes hydrolysis to yield 2-(Hydroxymethyl)-4-(trifluoromethyl)pyrimidine and hydrochloric acid.[2][5] This conversion not only consumes the active reagent but also introduces impurities that can interfere with subsequent reactions. The reaction is autocatalytic as the generated HCl can lower the pH, although the primary mechanism is direct nucleophilic attack by water.

  • Thermal Decomposition: Like many halogenated organic compounds, this molecule may decompose at elevated temperatures.[12][13] Decomposition can lead to the release of hazardous and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[14]

  • Photodegradation: Aromatic and trifluoromethyl-containing compounds can be sensitive to UV light.[6][15] Exposure to light, particularly short-wavelength UV, may induce radical formation and lead to complex degradation product profiles.

Key Factors Influencing Stability

The rate and extent of degradation are directly influenced by several external factors. Understanding and controlling these factors is the cornerstone of maintaining the compound's purity.

main 2-(Chloromethyl)-4- (trifluoromethyl)pyrimidine moisture Moisture / Humidity hydrolysis Hydrolysis (Primary Pathway) moisture->hydrolysis causes temp Elevated Temperature thermal Thermal Decomposition temp->thermal causes light UV Light Exposure photo Photodegradation light->photo causes ph Nucleophiles & Bases (e.g., Amines, Alcohols) reaction Nucleophilic Substitution ph->reaction causes hydrolysis->main thermal->main photo->main reaction->main

Caption: Factors influencing the stability of the title compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a multi-faceted approach to storage and handling is required, focusing on strict environmental control.

Long-Term Storage

The primary objective for long-term storage is to minimize exposure to moisture and heat. The consensus from safety data sheets and technical guides for analogous reactive intermediates provides a clear directive.

  • Temperature: Store at or below -20°C.[3][4] This significantly reduces the rate of hydrolytic and thermal degradation pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.

  • Container: Use a tightly sealed, chemically resistant container (e.g., amber glass vial with a PTFE-lined cap). The amber glass protects the compound from light.[16]

Short-Term and In-Use Handling

During experimental use, exposure to the ambient environment is unavoidable but must be minimized.

  • Inert Atmosphere: Always handle the compound in a glove box or under a positive pressure of inert gas.

  • Fresh Solutions: Prepare solutions immediately before use. Do not store stock solutions in protic or potentially wet solvents. Aprotic solvents like anhydrous DMF or DMSO are suitable for preparing solutions for immediate use, but long-term stability in these solvents is not guaranteed.[2]

  • Avoid Contamination: Use clean, dry syringes and needles for transfers. Avoid introducing any moisture into the main storage container. Aliquoting the compound into smaller, single-use vials upon receipt is highly recommended to preserve the integrity of the bulk material.

Incompatible Materials

Avoid contact with strong oxidizing agents, strong bases, water, and other nucleophiles such as alcohols and amines, as these will readily react with the chloromethyl group.[2][14][16]

Table 2: Summary of Recommended Storage Conditions

ConditionTemperatureAtmosphereDurationRationale
Long-Term -20°CInert Gas (Ar, N₂)≥ 4 years[3][4]Minimizes hydrolysis and thermal degradation.
Shipping/Short-Term Room TemperatureTightly SealedShort-termStable for transport, but should be moved to long-term storage upon receipt.[3]

Experimental Workflow: Stability Assessment

A robust stability assessment is a self-validating system. It proactively identifies degradation products and establishes an analytical method to monitor the compound's purity over time. This process is critical for quality control and for troubleshooting synthetic reactions.

Rationale for Forced Degradation Studies

Forced degradation (or stress testing) is an essential process where the compound is intentionally exposed to harsh conditions to accelerate its decomposition.[6] The primary goals are:

  • To identify the likely degradation products that could form under normal storage conditions.

  • To elucidate the degradation pathways of the molecule.

  • To generate samples of degradants necessary for the development and validation of a stability-indicating analytical method.

cluster_stress Forced Degradation Studies start Obtain Compound Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo control Control Sample (Unstressed, -20°C) start->control hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc ox->hplc thermal->hplc photo->hplc control->hplc end Identify Degradants & Establish Stability Profile hplc->end

Caption: Experimental workflow for stability assessment.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation: Prepare stock solutions of the compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a small amount of the solid compound in a vial and heat at 80°C for 48 hours. Dissolve in the analysis solvent afterward.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (providing both UV and visible output, as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in aluminum foil.

  • Control Sample: Store a stock solution sample at -20°C, protected from light.

  • Analysis: Analyze all stressed samples and the control sample using a developed stability-indicating HPLC method.

Protocol: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all process impurities and degradation products generated during stress testing.[3]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is versatile for a wide range of small molecules.

  • Mobile Phase Screening:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the stressed samples.

  • Wavelength Selection: Use a Photo Diode Array (PDA) detector to monitor the elution. Identify the wavelength of maximum absorbance (λmax) for the parent compound and check if the degradation products have different UV spectra.

  • Method Optimization:

    • Adjust the gradient slope, initial/final mobile phase composition, and flow rate to achieve adequate resolution (Rs > 1.5) between the parent peak and the nearest eluting impurity peak.

    • The goal is to demonstrate "peak purity" for the parent compound in the presence of its degradants.

  • Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision to confirm it is suitable for its intended purpose.[3]

Conclusion

The chemical stability of this compound is fundamentally governed by the high reactivity of its chloromethyl group. This functional group makes the molecule an effective synthetic building block but also its primary point of vulnerability, especially to hydrolysis. The trifluoromethyl group and pyrimidine ring, while robust, do not protect the molecule from this primary degradation pathway. Therefore, ensuring the quality and reliability of this reagent is critically dependent on stringent control of its environment. By implementing the recommended storage protocols—low temperature, inert atmosphere, and protection from light and moisture—and by understanding its degradation profile through systematic stability studies, researchers can confidently utilize this valuable intermediate to achieve reproducible and high-purity outcomes in their synthetic endeavors.

References

An In-depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor for Neuroscience and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting PDE9A in Neurodegenerative Disorders

The landscape of therapeutic development for neurodegenerative diseases, such as Alzheimer's disease, is evolving from singular pathogenic targets to a more nuanced approach targeting synaptic plasticity and cognitive enhancement. Within this paradigm, the cyclic guanosine monophosphate (cGMP) signaling pathway has emerged as a critical modulator of neuronal function, including long-term potentiation (LTP), a cellular correlate of learning and memory. Phosphodiesterase 9A (PDE9A) is a key enzyme in this pathway, selectively degrading cGMP.[5] Its inhibition presents a compelling strategy to elevate cGMP levels, thereby enhancing synaptic function and potentially mitigating cognitive decline.[6]

PF-04447943 is a potent, selective, and brain-penetrant inhibitor of PDE9A that has been the subject of significant preclinical and clinical investigation.[6][7] This guide provides a comprehensive overview of PF-04447943, including its chemical properties, mechanism of action, experimental protocols for its use, and a summary of its applications in drug discovery and neuroscience research.

Chemical and Physical Properties of PF-04447943

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. PF-04447943 is a pyrazolopyrimidinone derivative with favorable drug-like properties, including blood-brain barrier permeability.[4]

PropertyValueSource
IUPAC Name 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[][7]
CAS Number 1082744-20-4[2][][4][5]
Molecular Formula C₂₀H₂₅N₇O₂[2][4][5]
Molecular Weight 395.46 g/mol [2][4][5]
Appearance Off-white solid[4]
Solubility Soluble in DMSO (≥ 25 mg/mL) and DMF (≥ 25 mg/mL). Limited solubility in aqueous solutions.[2][4]
Storage Store at -20°C[4]

Mechanism of Action: Selective Inhibition of PDE9A and Enhancement of cGMP Signaling

PF-04447943 exerts its pharmacological effects through the potent and selective inhibition of the PDE9A enzyme. PDE9A is distinguished by its high affinity for cGMP, playing a crucial role in regulating cGMP signaling cascades that are often independent of the nitric oxide (NO) pathway.

The cGMP Signaling Pathway and the Role of PDE9A

The diagram below illustrates the central role of PDE9A in the cGMP signaling cascade and the mechanism by which PF-04447943 enhances this pathway.

PDE9A_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds GC Guanylate Cyclase NMDAR->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PDE9A PDE9A cGMP->PDE9A hydrolyzed by PKG PKG cGMP->PKG activates GMP 5'-GMP (inactive) PDE9A->GMP CREB CREB Phosphorylation PKG->CREB SynapticPlasticity Synaptic Plasticity & Cognitive Function CREB->SynapticPlasticity PF04447943 PF-04447943 PF04447943->PDE9A inhibits

Caption: Mechanism of action of PF-04447943 in enhancing cGMP signaling.

By inhibiting PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation in key brain regions such as the hippocampus and cortex.[6] This elevation in cGMP enhances downstream signaling through protein kinase G (PKG), promoting synaptic plasticity and improving cognitive function in preclinical models.[7]

Selectivity Profile

The therapeutic utility of PF-04447943 is underscored by its high selectivity for PDE9A over other phosphodiesterase isoforms. This minimizes off-target effects and provides a more focused pharmacological intervention.

PDE IsoformKᵢ (nM) or IC₅₀ (nM)Selectivity vs. PDE9ASource
PDE9A (human) Kᵢ: 2.8 nM - [][7]
PDE1Kᵢ: 8,600 nM~3071-fold[4]
PDE2A3Kᵢ: 99,000 nM~35357-fold[4]
PDE3AKᵢ: 50,000 nM~17857-fold[4]
PDE4AKᵢ: 29,000 nM~10357-fold[4]
PDE5AKᵢ: 14,900 nM~5321-fold[4]

Applications in Drug Discovery and Preclinical Research

PF-04447943 has been instrumental as a research tool to probe the function of PDE9A in various physiological and pathological processes. Its primary application has been in the investigation of cognitive disorders.

Alzheimer's Disease and Cognitive Enhancement

Preclinical studies have demonstrated that PF-04447943 enhances synaptic plasticity and improves performance in various rodent models of cognition.[7] It has been shown to increase neurite outgrowth and synapse formation in cultured hippocampal neurons.[7] In animal models, PF-04447943 improved memory in tasks such as the novel object recognition test and the Y-maze spatial recognition task.[7] These promising preclinical findings led to its evaluation in clinical trials for Alzheimer's disease.[6][8]

A Phase 2 clinical trial in patients with mild to moderate Alzheimer's disease, however, did not show a statistically significant improvement in cognition, behavior, or global change compared to placebo over a 12-week treatment period.[6] Despite this outcome, the compound was generally safe and well-tolerated.[6] The trial results have spurred further discussion and research into the complexities of targeting the cGMP pathway in Alzheimer's disease, including patient selection, duration of treatment, and appropriate clinical endpoints.

Other Potential Therapeutic Areas

The role of PDE9A and the therapeutic potential of its inhibitors are also being explored in other conditions, including sickle cell disease, where PF-04447943 has undergone a Phase 1b study to assess its effects on biomarkers related to vaso-occlusion.[9]

Experimental Protocols

The following are example protocols for the use of PF-04447943 in in vitro and in vivo studies. Researchers should adapt these protocols to their specific experimental needs and consult relevant safety data sheets.

In Vitro Neurite Outgrowth Assay
  • Cell Culture: Plate primary rat hippocampal neurons on poly-D-lysine coated plates in appropriate culture medium.

  • Compound Preparation: Prepare a stock solution of PF-04447943 in DMSO. Further dilute in culture medium to final concentrations (e.g., 30-1000 nM).

  • Treatment: After 24-48 hours of plating, replace the medium with fresh medium containing the desired concentrations of PF-04447943 or vehicle control (DMSO).

  • Incubation: Culture the neurons for an additional 48-72 hours.

  • Immunostaining: Fix the cells and perform immunocytochemistry for neuronal markers (e.g., β-III tubulin) and synaptic markers (e.g., synapsin 1).

  • Imaging and Analysis: Acquire images using fluorescence microscopy and quantify neurite length and the number of synaptic puncta using appropriate image analysis software.

In Vivo Rodent Cognition Study (Novel Object Recognition)
  • Acclimation: Acclimate rodents to the testing arena for several days prior to the experiment.

  • Compound Administration: Administer PF-04447943 (e.g., 1-3 mg/kg) or vehicle via oral gavage (p.o.) at a specified time before the training session (e.g., 30-60 minutes).

  • Training Session: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).

  • Retention Interval: Return the animal to its home cage for a defined retention interval (e.g., 24 hours).

  • Test Session: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time spent exploring each object. An increase in the exploration time of the novel object compared to the familiar object is indicative of recognition memory.

Suppliers of PF-04447943

PF-04447943 is available from several commercial suppliers for research purposes. It is important to verify the purity and identity of the compound upon receipt.

  • Sigma-Aldrich (Calbiochem®) [4]

  • Cayman Chemical [2]

  • APExBIO [5]

  • BOC Sciences []

  • Axon Medchem [10]

Conclusion

PF-04447943 is a valuable pharmacological tool for investigating the role of PDE9A and the cGMP signaling pathway in neuronal function and disease. While its clinical development for Alzheimer's disease has not yet demonstrated efficacy, the compound remains a cornerstone for preclinical research into cognitive enhancement and the treatment of other neurological and systemic disorders. The insights gained from studies with PF-04447943 will continue to inform the development of next-generation therapeutics targeting this important pathway.

References

A Technical Guide to the Reactivity Profile of the Chloromethyl Group in Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of countless therapeutic agents and biologically active molecules.[1][2] The functionalization of this heterocyclic system is a cornerstone of drug discovery, and the chloromethyl group (-CH₂Cl) serves as a uniquely versatile synthetic handle for molecular elaboration. This guide provides an in-depth analysis of the reactivity of chloromethyl-substituted pyrimidines, focusing on the underlying chemical principles, reaction mechanics, and practical synthetic applications.

Core Principles: Electronic Activation and Reactivity

The reactivity of the chloromethyl group is fundamentally dictated by the electronic nature of the pyrimidine ring. As a six-membered aromatic ring containing two electron-withdrawing nitrogen atoms, the pyrimidine nucleus significantly influences the adjacent chloromethyl substituent.[3][4]

  • Electrophilicity: The nitrogen atoms pull electron density from the ring, which in turn makes the carbon of the chloromethyl group highly electrophilic.[3] This heightened electrophilicity is the primary driver for its reactivity, making it an excellent substrate for nucleophilic attack.[2][3]

  • Leaving Group Ability: The chloride ion (Cl⁻) is a good leaving group, facilitating its displacement in substitution reactions.[5]

The primary mode of reaction for chloromethylpyrimidines is bimolecular nucleophilic substitution (SN2) .[3][6] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the chloride ion.[3]

Caption: General SN2 mechanism on a chloromethylpyrimidine.

The electron-withdrawing nature of the pyrimidine ring increases the electrophilicity of the methylene carbon, which can accelerate the SN2 reaction compared to simpler alkyl chlorides.[7] While an SN1 mechanism involving a carbocation intermediate is possible, the electron-withdrawing character of the pyrimidine ring is expected to slightly destabilize this intermediate, making the SN1 pathway less favorable.[7]

The Workhorse Reaction: Nucleophilic Substitution

Chloromethylpyrimidines react with a broad spectrum of nucleophiles, providing access to a diverse array of pyrimidine derivatives. This versatility makes them invaluable building blocks in synthetic chemistry.[3][8]

Common Nucleophiles and Resulting Products:
  • N-Nucleophiles (Amines): Primary and secondary amines readily react to form the corresponding 2-(aminomethyl)pyrimidine derivatives. These reactions are fundamental in the synthesis of many biologically active compounds, including kinase inhibitors.[1][3]

  • O-Nucleophiles (Alcohols, Phenols): In the presence of a strong base like sodium hydride (NaH) to generate the alkoxide or phenoxide, alcohols and phenols react to yield ether derivatives (2-(alkoxymethyl)pyrimidines or 2-(phenoxymethyl)pyrimidines).[3]

  • S-Nucleophiles (Thiols): Thiols are excellent nucleophiles for this transformation, affording thioethers ((alkyl/arylthio)methyl)pyrimidine derivatives). The reaction is often facilitated by a base to generate the more potent thiolate anion.[3]

Nucleophile ClassReagents/ConditionsProduct TypeTypical YieldReference
Amines Amine (1.0-2.2 eq), Base (K₂CO₃, Et₃N), Solvent (DMF, ACN)Aminomethylpyrimidine70-95%[3][8]
Alcohols/Phenols Alcohol/Phenol (1.0 eq), Base (NaH), Solvent (THF, DMF)Alkoxy/Phenoxymethylpyrimidine60-85%[3]
Thiols Thiol (1.0 eq), Base (NaOEt, K₂CO₃), Solvent (EtOH, DMF)(Alkyl/Arylthio)methylpyrimidine80-95%[3]

Table 1: Summary of common nucleophilic substitution reactions.

Factors Influencing Reactivity and Troubleshooting

While nucleophilic substitution is the primary reaction pathway, its efficiency can be influenced by several factors. Understanding these can be crucial for reaction optimization and troubleshooting.

  • Basicity: When using the hydrochloride salt of a chloromethylpyrimidine, it is crucial to include a base (e.g., K₂CO₃, Et₃N, DIPEA) to neutralize the HCl.[5] The protonated pyrimidine ring is even more electron-deficient, which can hinder the desired SN2 reaction.[5]

  • Nucleophile Strength: Weak nucleophiles may require more forcing conditions. Their reactivity can often be enhanced by deprotonation with a strong, non-nucleophilic base (e.g., NaH) prior to reaction.[5]

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can enhance the reactivity of the nucleophile. Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its effectiveness.[5]

  • Temperature: If a reaction is sluggish, gently increasing the temperature can improve the rate. However, this must be done cautiously, as high temperatures can lead to decomposition or side reactions.[5][9]

G start Reaction Setup: Chloromethylpyrimidine + Nucleophile check_conversion Low or No Conversion? start->check_conversion base_issue Is the pyrimidine an HCl salt? check_conversion->base_issue Yes success Successful Product Formation check_conversion->success No add_base Action: Add non-nucleophilic base (e.g., K2CO3, DIPEA). base_issue->add_base Yes nucleophile_issue Is the nucleophile weak? base_issue->nucleophile_issue No add_base->start Re-run deprotonate Action: Pre-treat nucleophile with a strong base (e.g., NaH). nucleophile_issue->deprotonate Yes solvent_issue Is the solvent protic (e.g., EtOH, H2O)? nucleophile_issue->solvent_issue No deprotonate->start Re-run change_solvent Action: Switch to a polar aprotic solvent (e.g., DMF, ACN). solvent_issue->change_solvent Yes temp_issue Is the reaction at room temperature? solvent_issue->temp_issue No change_solvent->start Re-run increase_temp Action: Increase temperature gradually (monitor for decomposition). temp_issue->increase_temp Yes increase_temp->start Re-run

Caption: Troubleshooting workflow for low-yield reactions.

Key Synthetic Protocols

The synthesis of chloromethylpyrimidines themselves is a critical prerequisite. A common and effective method is the chlorination of the corresponding hydroxymethylpyrimidine using an agent like thionyl chloride (SOCl₂).[9][10][11]

Protocol: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride from 2-(Hydroxymethyl)pyrimidine[10]

Safety Note: Thionyl chloride is corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[10]

  • Setup: Assemble a flame-dried, two-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).

  • Reagent Preparation: Add anhydrous toluene to the flask. Separately, add thionyl chloride (1.1-1.2 equivalents) to the dropping funnel.

  • Reaction: Slowly add a solution of 2-(hydroxymethyl)pyrimidine in anhydrous toluene to the stirred thionyl chloride solution at 0 °C.

  • Stirring: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate. If not, reduce the solvent volume under vacuum to induce precipitation.

  • Purification: Filter the solid product under a nitrogen atmosphere. Wash the collected solid with cold, anhydrous diethyl ether to remove impurities.

  • Drying: Dry the final product under a vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a solid. An expected yield is typically in the range of 85-95%.[10]

Caption: Experimental workflow for chlorination of 2-(hydroxymethyl)pyrimidine.

Competing Reactions and Side Products

Under certain conditions, side reactions can compete with the desired SN2 pathway.

  • Nucleophilic Aromatic Substitution (SNAr): While the chloromethyl group is the primary reaction site, strong nucleophiles at high temperatures could potentially attack the pyrimidine ring itself, especially at positions activated by the nitrogen atoms (e.g., C2, C4, C6).[4][5] This is generally less favorable but can be minimized by using milder reaction conditions.[5]

  • Decomposition: At elevated temperatures, chloromethylpyrimidines can decompose, often forming dark, tarry materials. It is crucial to run reactions at the lowest effective temperature and for the minimum time necessary.[5][9]

Conclusion

The chloromethyl group on a pyrimidine ring is a powerful and versatile electrophilic handle for synthetic chemists. Its reactivity is dominated by the SN2 mechanism, driven by the electron-withdrawing nature of the heterocyclic core. By understanding the key factors that influence this reactivity—including the choice of base, nucleophile, solvent, and temperature—researchers can effectively leverage chloromethylpyrimidines as key intermediates in the synthesis of novel compounds for drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Trifluoromethylated Pyrimidine Building Block

In the landscape of modern medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural core of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group into these scaffolds can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a highly valuable bifunctional reagent that capitalizes on these advantages. It provides a reactive "handle"—the chloromethyl group—for introducing the trifluoromethyl-pyrimidine motif into a wide array of molecular architectures through nucleophilic substitution.

This guide provides an in-depth exploration of the reactivity of this compound, detailing the mechanistic principles and offering field-proven protocols for its application in synthesizing diverse molecular libraries for drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties is critical for safe handling and effective experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Note
CAS Number 944905-91-3[1][2]
Molecular Formula C₆H₄ClF₃N₂[1]
Molecular Weight 196.56 g/mol [1]
Appearance Inferred: Colorless to pale yellow liquid or low-melting solidBased on similar compounds
Boiling Point Data not available. Expected to be higher than related compounds due to increased molecular weight.-
Solubility Expected to be soluble in common polar aprotic solvents (DMF, DMSO, Acetonitrile, THF).Inferred from reaction conditions of analogs.

Safety & Handling:

  • Hazard Class: Assumed to be an irritant and potentially toxic. Compounds of this class are often classified as skin, eye, and respiratory tract irritants.[3][5][6]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, impervious gloves (nitrile or neoprene), and a lab coat.[3][4]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Use non-sparking tools and work in a well-ventilated area.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and moisture.[1][5]

Reaction Principle: The SN2 Pathway

The primary reaction pathway for this compound is a bimolecular nucleophilic substitution (SN2) reaction. The methylene carbon of the chloromethyl group is highly electrophilic, making it an excellent target for nucleophiles.

Causality Behind Reactivity:

  • Inductive Electron Withdrawal: The two nitrogen atoms of the pyrimidine ring and the potent electron-withdrawing trifluoromethyl group at the C4 position significantly pull electron density away from the C2 position.

  • Enhanced Electrophilicity: This inductive effect is relayed to the adjacent chloromethyl group, creating a strong partial positive charge (δ+) on the methylene carbon.

  • Facile Displacement: A nucleophile (Nu:) can readily attack this electrophilic carbon, displacing the chloride ion, which is a good leaving group, in a single, concerted step.

Caption: General SN2 mechanism on the chloromethyl group.

General Experimental Workflow

A typical experimental procedure follows a logical sequence from reaction setup to product isolation and purification. This workflow is adaptable to various scales and nucleophiles.

Workflow A Reaction Setup (Inert Atmosphere) B Add Solvent, Base, and Nucleophile A->B C Add 2-(Chloromethyl)-4- (trifluoromethyl)pyrimidine B->C D Reaction Monitoring (TLC or LC-MS) C->D E Aqueous Work-up (Quench & Extract) D->E Upon Completion F Purification (Column Chromatography or Recrystallization) E->F G Product Characterization (NMR, MS, etc.) F->G DrugDiscovery A 2-(Chloromethyl)-4- (trifluoromethyl)pyrimidine (Core Scaffold) B Nucleophilic Substitution (This Guide's Protocols) A->B C Generation of Diverse Library of Intermediates B->C D Further Synthetic Elaboration (e.g., Cross-Coupling) C->D E Final Compounds D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Optimization (SAR Studies) F->G G->C Iterative Design

References

Application Notes & Protocol: Synthesis of 2-((Alkylamino)methyl)-4-(trifluoromethyl)pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Application

The pyrimidine core is a foundational scaffold in medicinal chemistry and drug discovery, appearing in numerous biologically active compounds.[1][2] The specific subclass of 2-((alkylamino)methyl)-4-(trifluoromethyl)pyrimidines are of significant interest as intermediates in the synthesis of targeted therapeutics, including kinase inhibitors.[1] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the substituted aminomethyl side chain at the 2-position provides a versatile handle for modulating pharmacological properties.

This document provides a detailed, experience-driven guide for the reaction of 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine with primary amines. The protocol is designed to be a robust starting point for researchers, offering insights into the reaction mechanism, parameter optimization, and troubleshooting.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The primary amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group. This carbon is rendered particularly electrophilic by the electron-withdrawing nature of the adjacent pyrimidine ring, which is further activated by the potent trifluoromethyl group at the 4-position.[1][3]

The reaction is a single, concerted step where the amine's lone pair of electrons forms a new carbon-nitrogen bond, simultaneously displacing the chloride ion as the leaving group.[1][3]

Causality Behind Experimental Choices:

  • Role of the Base: A non-nucleophilic base is crucial for two reasons.[3][4] Firstly, if the starting material is a hydrochloride salt, the base neutralizes it to generate the free, reactive form of the pyrimidine.[4] Secondly, the reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the primary amine nucleophile, rendering it non-nucleophilic.[5][6] An excess of a mild inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to drive the reaction to completion.[1][3]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are preferred.[3][4] These solvents can effectively solvate the transition state and dissolve the reactants, but they do not solvate the amine nucleophile as strongly as protic solvents (like ethanol or water), thereby preserving its nucleophilicity.[4] The use of anhydrous solvents is critical to prevent the hydrolysis of the chloromethyl group to the corresponding alcohol, which is a common side reaction.[7]

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific primary amines.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (to achieve a concentration of 0.1-0.5 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or reaction vessel with a gas inlet/outlet

  • Inert atmosphere setup (Nitrogen or Argon)

  • Temperature-controlled heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq) and anhydrous DMF (to make a ~0.2 M solution based on the pyrimidine).

  • Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution. Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Electrophile: Add this compound (1.0 eq) portion-wise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C.[8] The optimal temperature will depend on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure 2-((alkylamino)methyl)-4-(trifluoromethyl)pyrimidine.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_amine Dissolve Primary Amine in Anhydrous DMF prep_base Add K2CO3 or DIPEA prep_amine->prep_base prep_pyrimidine Add 2-(Chloromethyl)-4- (trifluoromethyl)pyrimidine prep_base->prep_pyrimidine react Heat (60-80°C) Monitor by TLC/LC-MS prep_pyrimidine->react workup_quench Cool & Quench with Water react->workup_quench workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_wash Wash with NaHCO3 & Brine workup_extract->workup_wash workup_dry Dry & Concentrate workup_wash->workup_dry purify Column Chromatography workup_dry->purify analyze Characterization (NMR, MS) purify->analyze

Caption: Workflow for the synthesis of 2-((alkylamino)methyl)-4-(trifluoromethyl)pyrimidines.

Reaction Parameters for Various Primary Amines

The following table provides starting conditions for the reaction with different types of primary amines. These are based on analogous reactions and general principles of nucleophilic substitution. Optimization will likely be required.

Primary Amine TypeExampleBase (eq)SolventTemperature (°C)Time (h)Expected Reactivity
Aliphatic (unhindered) BenzylamineK₂CO₃ (2.5)DMF604-6High
Aliphatic (hindered) tert-ButylamineDIPEA (3.0)ACN80 (reflux)12-24Low
Aromatic (electron-rich) p-AnisidineK₂CO₃ (2.5)DMF806-8Moderate
Aromatic (electron-poor) p-NitroanilineCs₂CO₃ (2.5)DMSO10012-18Low

Troubleshooting and Key Considerations

  • Low or No Reactivity:

    • Insufficient Base: Ensure at least 2 equivalents of base are used, especially if the starting pyrimidine is a hydrochloride salt.[4][7]

    • Low Temperature: For less reactive amines (e.g., sterically hindered or electron-poor anilines), a higher temperature may be required.[4]

    • Poor Solubility: If reactants are not fully dissolved, consider switching to a more effective solvent like DMSO.

  • Formation of Side Products:

    • Hydrolysis: The formation of 2-(hydroxymethyl)-4-(trifluoromethyl)pyrimidine indicates the presence of water.[7] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

    • Over-alkylation: The product amine can potentially react with another molecule of the chloromethylpyrimidine.[7] This can be minimized by the slow addition of the chloromethylpyrimidine to the reaction mixture or by using a slight excess of the primary amine.[7]

  • Purification Challenges: The polarity of the product can vary significantly depending on the primary amine used. A gradient elution during column chromatography is often necessary for effective separation.

Safety Precautions

  • This compound: This is a reactive alkylating agent and should be handled with care. It is classified as an irritant.[9] Avoid inhalation, ingestion, and skin contact.[10]

  • Solvents: DMF and DMSO are skin-penetrating solvents. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Bases: Handle all bases with care.

  • General: All manipulations should be performed in a well-ventilated fume hood.[11]

References

O-Alkylation of Phenols with 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Aryl Pyrimidinyl Ethers

The synthesis of aryl pyrimidinyl ethers represents a cornerstone reaction in modern medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged heterocycle, frequently found in molecules with a wide spectrum of biological activities.[1][2] Its strategic incorporation into phenol-containing molecules via an ether linkage can significantly modulate pharmacokinetic and pharmacodynamic properties. The specific reagent, 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine, is of particular interest due to the presence of the trifluoromethyl group, a moiety known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3][4]

This comprehensive guide provides a detailed protocol for the O-alkylation of phenols using this compound, grounded in the principles of the Williamson ether synthesis.[5][6] We will delve into the mechanistic underpinnings, offer a step-by-step experimental procedure, and provide critical insights for reaction optimization and troubleshooting.

Mechanistic Overview: A Nucleophilic Substitution Approach

The O-alkylation of phenols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][6] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide anion.[7][8] This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyrimidine ring.[1] The chloride ion is subsequently displaced as the leaving group, resulting in the formation of the desired aryl pyrimidinyl ether.

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring enhances the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack.[9] However, the hydrochloride salt form of the reagent can decrease reactivity due to the even more electron-deficient protonated pyrimidine ring.[9] Therefore, neutralization with a base is a critical first step.

Visualizing the Reaction Pathway

O_Alkylation_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Phenol Phenol (Ar-OH) Deprotonation 1. Deprotonation: Formation of Phenoxide (Ar-O-) Phenol->Deprotonation Pyrimidine This compound (Pyr-CH2Cl) Nucleophilic_Attack 2. SN2 Attack: Phenoxide attacks Pyr-CH2Cl Pyrimidine->Nucleophilic_Attack Base Base (e.g., K2CO3, NaH) Base->Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Deprotonation->Nucleophilic_Attack Phenoxide Product_Formation 3. Product Formation: (Ar-O-CH2-Pyr) Nucleophilic_Attack->Product_Formation Displacement of Cl- Quenching Quenching (e.g., with water) Product_Formation->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product Aryl Pyrimidinyl Ether (Pure Product) Purification->Final_Product

Figure 1. A generalized workflow for the O-alkylation of phenols with this compound.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for a variety of substituted phenols.

Materials and Reagents:

  • Substituted Phenol (1.0 eq.)

  • This compound (1.0-1.2 eq.)

  • Potassium Carbonate (K₂CO₃, 2.0-3.0 eq.) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq.) and the chosen solvent (DMF or acetonitrile).

  • Base Addition:

    • For Potassium Carbonate: Add K₂CO₃ (2.0-3.0 eq.) to the solution.

    • For Sodium Hydride: Carefully add NaH (1.2 eq.) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Addition of the Alkylating Agent: Add this compound (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using K₂CO₃, filter off the solid. If using NaH, carefully quench the reaction by the slow addition of water at 0 °C.

    • Pour the reaction mixture into water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl pyrimidinyl ether.

Key Reaction Parameters and Optimization

The success and efficiency of the O-alkylation reaction are highly dependent on several critical parameters. The following table summarizes these variables and provides guidance for optimization.

ParameterRecommended Conditions & RationaleTroubleshooting & Further Considerations
Base K₂CO₃: A mild and commonly used base, suitable for many phenols. NaH: A stronger base, useful for less acidic phenols.[10]If the reaction is slow with K₂CO₃, consider a stronger base like NaH or Cs₂CO₃.[10][11] Be cautious with strong bases as they can promote side reactions.
Solvent DMF, Acetonitrile, DMSO: Polar aprotic solvents are preferred as they can accelerate SN2 reactions.[8][10]Protic solvents should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.[7]
Temperature Room Temperature to 80 °C: The optimal temperature depends on the reactivity of the phenol and the alkylating agent.[9]Higher temperatures can lead to decomposition of the starting material or product.[9] Start at room temperature and gradually increase the temperature if the reaction is sluggish.
Leaving Group While the protocol uses the chloromethyl derivative, corresponding bromo- or iodomethyl pyrimidines can be more reactive, potentially leading to higher yields and shorter reaction times.[12][13]The synthesis of the bromo- or iodomethyl derivatives may be an additional synthetic step.[12]

Troubleshooting Common Issues

  • Low or No Product Formation:

    • Insufficient Basicity: Ensure complete deprotonation of the phenol. Consider using a stronger base.

    • Low Reactivity of the Alkylating Agent: As mentioned, the hydrochloride salt can be less reactive. Ensure it is fully neutralized.[9] Consider synthesizing the more reactive bromo- or iodomethyl analog.[12]

    • Poor Solubility: Ensure all reactants are fully dissolved. Gentle heating or switching to a more suitable solvent might be necessary.[9]

  • Formation of Side Products:

    • C-Alkylation: While O-alkylation is generally favored, C-alkylation can occur, especially with certain phenols and reaction conditions.[7] The use of polar aprotic solvents generally favors O-alkylation.[7]

    • Competing SNAr Reaction: Under harsh conditions (high temperatures, strong nucleophiles), nucleophilic aromatic substitution on the pyrimidine ring can occur. Use milder reaction conditions to favor the desired SN2 reaction.[9]

Conclusion: A Versatile Synthetic Tool

The O-alkylation of phenols with this compound is a robust and versatile method for the synthesis of valuable aryl pyrimidinyl ethers. A thorough understanding of the underlying SN2 mechanism and careful optimization of reaction parameters are key to achieving high yields and purity. This guide provides a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Its significance is particularly pronounced in the field of oncology, where it serves as a foundational element for a multitude of protein kinase inhibitors.[2] Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]

The pyrimidine core's efficacy stems from its ability to mimic the purine ring of adenosine triphosphate (ATP), the natural substrate for kinases. This allows pyrimidine-based inhibitors to effectively compete with ATP for binding to the kinase active site, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.[5][6] The versatility of the pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This guide provides an in-depth exploration of the synthesis of pyrimidine-based kinase inhibitors, offering detailed protocols and field-proven insights to aid researchers in this critical area of drug discovery.

Core Synthetic Strategies: Building the Pyrimidine Nucleus

The construction of the pyrimidine core and its subsequent functionalization are pivotal steps in the synthesis of this class of inhibitors. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring. The most common substitution patterns found in kinase inhibitors are 2-aminopyrimidines, 4-aminopyrimidines, and 2,4-diaminopyrimidines.[3]

Classical Condensation Reactions: The Foundation of Pyrimidine Synthesis

A cornerstone of pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a guanidine or amidine derivative. This approach is highly versatile and allows for the introduction of various substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring.

A widely used method is the reaction of a β-dicarbonyl compound with guanidine to form a 2-aminopyrimidine.[1] The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the aromatic pyrimidine ring. The choice of the β-dicarbonyl compound and the guanidine derivative directly influences the substitution pattern of the final product. For instance, using a substituted guanidine will introduce a substituent at the 2-amino position.

Another fundamental condensation reaction is the Biginelli reaction, which is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce a dihydropyrimidinone (DHPM).[2][5] While the initial product is a dihydropyrimidine, it can be subsequently oxidized to the corresponding aromatic pyrimidine. This reaction is particularly useful for creating highly functionalized pyrimidine scaffolds.

Sequential Nucleophilic Aromatic Substitution (SNAr): A Modular Approach

A powerful and highly modular strategy for the synthesis of polysubstituted pyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyrimidine precursor, such as 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine.[7] The chlorine atoms on the electron-deficient pyrimidine ring are excellent leaving groups and can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols.

The regioselectivity of the substitution is often temperature-dependent. For example, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack at lower temperatures, while the C2 position can be substituted at higher temperatures. This differential reactivity allows for the controlled, stepwise introduction of different substituents at the C2 and C4 positions, a common feature in many kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of the pyrimidine core, enabling the formation of carbon-carbon and carbon-nitrogen bonds that are otherwise difficult to construct. These reactions typically start with a halogenated pyrimidine intermediate.

  • Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups at various positions of the pyrimidine ring by coupling a halopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base.[8] This is a robust and versatile method with a broad substrate scope. Microwave-assisted Suzuki coupling can significantly shorten reaction times and improve yields.[8]

  • Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds by coupling a halopyrimidine with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[7][9] This method is particularly valuable for synthesizing 2- and 4-aminopyrimidine derivatives with diverse and complex amine substituents, which are crucial for achieving high potency and selectivity in kinase inhibitors.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 2,4-diaminopyrimidine-based kinase inhibitor. These protocols are designed to be self-validating, with clear instructions for purification and characterization.

Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Intermediate

This protocol describes a common two-step procedure to synthesize a differentially substituted 2,4-diaminopyrimidine, a key scaffold for many kinase inhibitors. The strategy relies on the sequential nucleophilic aromatic substitution on 2,4-dichloropyrimidine.

Step 1: Monosubstitution at the C4 Position

  • Materials:

    • 2,4-Dichloropyrimidine

    • Amine of choice (e.g., cyclopropylamine)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Ethanol (EtOH) or Isopropanol (IPA)

    • Magnetic stirrer and hotplate

    • Round-bottom flask with reflux condenser

    • Thin Layer Chromatography (TLC) supplies

  • Procedure:

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add the desired amine (1.1 eq) and triethylamine (1.5 eq).

    • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product, N-substituted-2-chloro-pyrimidin-4-amine, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Step 2: Substitution at the C2 Position

  • Materials:

    • N-substituted-2-chloro-pyrimidin-4-amine (from Step 1)

    • Second amine of choice (e.g., 3-ethynylaniline)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos)

    • Base (e.g., Cs₂CO₃ or NaOtBu)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

    • Schlenk flask or sealed tube

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure (Buchwald-Hartwig Amination):

    • To a Schlenk flask or sealed tube under an inert atmosphere, add the N-substituted-2-chloro-pyrimidin-4-amine (1.0 eq), the second amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Add anhydrous, degassed 1,4-dioxane (15 mL/mmol).

    • Seal the vessel and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N²,N⁴-disubstituted pyrimidine-2,4-diamine.

Data Presentation: Characterization and Purity Assessment

The identity and purity of the synthesized compounds must be rigorously confirmed. The following table provides an example of the characterization data for a synthesized 2,4-diaminopyrimidine derivative.

Characterization Method Expected Result
¹H NMR Signals corresponding to all protons in the molecule with appropriate chemical shifts, multiplicities, and integration.
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (HRMS) A molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺).
Purity (HPLC) >95% purity as determined by HPLC analysis with UV detection at a suitable wavelength.
Troubleshooting Common Synthetic Issues
Issue Potential Cause Troubleshooting Steps
Low yield in SNAr Incomplete reaction, side reactions.Optimize reaction temperature and time. Ensure the use of a suitable base to scavenge HCl.[4]
Poor regioselectivity Reaction conditions favoring a mixture of products.For dichloropyrimidines, control the temperature carefully for sequential additions.
Decomposition of starting material Harsh reaction conditions.Use milder bases or lower reaction temperatures, especially for sensitive functional groups.
Difficult purification Byproducts with similar polarity to the product.Optimize chromatographic conditions (solvent system, gradient). Consider alternative purification methods like crystallization.[10]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a 2,4-disubstituted pyrimidine-based kinase inhibitor using a sequential SNAr and Suzuki coupling approach.

G cluster_0 Synthesis of Pyrimidine Core cluster_1 Purification & Characterization start 2,4-Dichloropyrimidine step1 Nucleophilic Aromatic Substitution (Amine 1, Base, RT) start->step1 intermediate1 2-Chloro-4-aminopyrimidine Derivative step1->intermediate1 step2 Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base, Heat) intermediate1->step2 final_product 2-Aryl-4-aminopyrimidine Derivative step2->final_product purification Column Chromatography final_product->purification characterization NMR, Mass Spec, HPLC purification->characterization

Caption: General synthetic workflow for a 2,4-disubstituted pyrimidine.

Signaling Pathway Context: Aurora Kinase Inhibition

To understand the importance of these synthesized compounds, it is crucial to consider their biological targets. For example, Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[11][12] Pyrimidine-based inhibitors can effectively block the activity of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

G cluster_pathway Aurora Kinase Signaling Pathway Aurora_Kinase Aurora Kinase Phosphorylation Phosphorylation Aurora_Kinase->Phosphorylation Substrate Mitotic Substrates (e.g., Histone H3) Substrate->Phosphorylation Mitosis Proper Mitotic Progression Phosphorylation->Mitosis Apoptosis Apoptosis Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Aurora_Kinase Inhibition

References

Application Notes and Protocols for the Use of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Modern Agrochemicals

The pyrimidine ring is a privileged scaffold in the design and synthesis of modern agrochemicals, imparting a unique combination of metabolic stability, potent biological activity, and favorable physicochemical properties to the final product.[1] When substituted with a trifluoromethyl group, the electron-withdrawing nature of this moiety often enhances the biological efficacy and modulates the compound's environmental fate. The strategic placement of a reactive chloromethyl group at the 2-position of the 4-(trifluoromethyl)pyrimidine core transforms this molecule into a versatile and highly valuable building block for the synthesis of a diverse array of agrochemical candidates.

This technical guide provides an in-depth exploration of the synthetic utility of 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine, focusing on its application in the development of novel fungicides and insecticides. We will delve into the fundamental reactivity of this key intermediate and provide detailed, field-proven protocols for its conversion into promising agrochemical leads.

Core Chemistry: Nucleophilic Substitution as the Gateway to Diversity

The primary mode of reactivity for this compound is the nucleophilic substitution at the chloromethyl carbon. The electron-withdrawing pyrimidine ring activates the methylene chloride, making it an excellent electrophile for a wide range of nucleophiles. This allows for the facile introduction of various functionalities, leading to the creation of extensive libraries of compounds for biological screening.

The general mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a concerted step.

Synthesis of Agrochemical Scaffolds: Detailed Protocols

The following protocols provide step-by-step methodologies for the synthesis of three major classes of agrochemicals derived from this compound: pyrimidinyl ethers, pyrimidinyl thioethers, and pyrimidinyl amines. These classes of compounds have shown significant promise as potent fungicides and insecticides.

Protocol 1: Synthesis of Pyrimidinyl Ether Derivatives

Pyrimidinyl ethers are a well-established class of fungicides. The following protocol details the synthesis of a representative 2-(phenoxymethyl)-4-(trifluoromethyl)pyrimidine derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 2-(Chloromethyl)-4- (trifluoromethyl)pyrimidine product 2-(Phenoxymethyl)-4- (trifluoromethyl)pyrimidine Derivative reactant1->product reactant2 Substituted Phenol reactant2->product reagents K₂CO₃, Acetonitrile (CH₃CN)

Caption: Synthesis of Pyrimidinyl Ether Derivatives.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
This compound196.5610.01.0
Substituted Phenol (e.g., 4-chlorophenol)128.5611.01.1
Potassium Carbonate (K₂CO₃)138.2120.02.0
Acetonitrile (CH₃CN), anhydrous41.0550 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (11.0 mmol) and anhydrous acetonitrile (50 mL).

  • Add potassium carbonate (20.0 mmol) to the solution and stir the suspension at room temperature for 15 minutes to generate the phenoxide nucleophile.

  • Add this compound (10.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(phenoxymethyl)-4-(trifluoromethyl)pyrimidine derivative.

Expected Yield and Characterization:

PropertyExpected Value
Yield 85-95%
Appearance White to off-white solid
¹H NMR Peaks corresponding to the pyrimidine, phenyl, and methylene protons.
¹³C NMR Peaks corresponding to the carbons of the pyrimidine and phenyl rings, and the methylene carbon.
Mass Spec Molecular ion peak corresponding to the expected product.
Protocol 2: Synthesis of Pyrimidinyl Thioether Derivatives

Pyrimidinyl thioethers have demonstrated potent fungicidal and insecticidal activities. This protocol outlines the synthesis of a representative 2-((phenylthio)methyl)-4-(trifluoromethyl)pyrimidine derivative.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 2-(Chloromethyl)-4- (trifluoromethyl)pyrimidine product 2-((Phenylthio)methyl)-4- (trifluoromethyl)pyrimidine Derivative reactant1->product reactant2 Substituted Thiophenol reactant2->product reagents NaH, THF

Caption: Synthesis of Pyrimidinyl Thioether Derivatives.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
This compound196.5610.01.0
Substituted Thiophenol (e.g., thiophenol)110.1810.51.05
Sodium Hydride (NaH), 60% dispersion in oil24.0012.01.2
Tetrahydrofuran (THF), anhydrous72.1150 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (30 mL) and sodium hydride (12.0 mmol).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of the substituted thiophenol (10.5 mmol) in anhydrous THF (20 mL) to the suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the thiophenolate.

  • Add a solution of this compound (10.0 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-((phenylthio)methyl)-4-(trifluoromethyl)pyrimidine derivative.

Expected Yield and Characterization:

PropertyExpected Value
Yield 90-98%
Appearance Colorless oil or low-melting solid
¹H NMR Peaks corresponding to the pyrimidine, phenyl, and methylene protons.
¹³C NMR Peaks corresponding to the carbons of the pyrimidine and phenyl rings, and the methylene carbon.
Mass Spec Molecular ion peak corresponding to the expected product.
Protocol 3: Synthesis of Pyrimidinyl Amine Derivatives

The introduction of an amino linkage can lead to compounds with a distinct biological activity profile.[3] This protocol describes the synthesis of a 2-((phenylamino)methyl)-4-(trifluoromethyl)pyrimidine derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 2-(Chloromethyl)-4- (trifluoromethyl)pyrimidine product 2-((Phenylamino)methyl)-4- (trifluoromethyl)pyrimidine Derivative reactant1->product reactant2 Substituted Aniline reactant2->product reagents Et₃N, DMF

Caption: Synthesis of Pyrimidinyl Amine Derivatives.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
This compound196.5610.01.0
Substituted Aniline (e.g., aniline)93.1312.01.2
Triethylamine (Et₃N)101.1920.02.0
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve the substituted aniline (12.0 mmol) in anhydrous DMF (50 mL).

  • Add triethylamine (20.0 mmol) to the solution.

  • Add this compound (10.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-((phenylamino)methyl)-4-(trifluoromethyl)pyrimidine derivative.

Expected Yield and Characterization:

PropertyExpected Value
Yield 75-90%
Appearance Solid
¹H NMR Peaks corresponding to the pyrimidine, phenyl, methylene, and N-H protons.
¹³C NMR Peaks corresponding to the carbons of the pyrimidine and phenyl rings, and the methylene carbon.
Mass Spec Molecular ion peak corresponding to the expected product.

Mechanism of Action: A Common Thread

Many pyrimidine-based agrochemicals, particularly fungicides, exert their biological effect by inhibiting key enzymes in the fungal respiratory chain. For instance, some pyrimidine derivatives are known to inhibit Complex I (NADH:ubiquinone oxidoreductase) or Complex III (ubiquinol:cytochrome c oxidoreductase) of the mitochondrial electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, the energy currency of the cell, ultimately resulting in fungal cell death.

G Pyrimidine Pyrimidine Derivative (e.g., from Protocol 1, 2, or 3) ComplexI Mitochondrial Complex I/III Pyrimidine->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Disrupts ATP ATP Production ETC->ATP Blocks FungalCell Fungal Cell Death ATP->FungalCell Leads to

Caption: General Mechanism of Action for Pyrimidine-based Fungicides.

Conclusion: A Versatile Building Block for Future Agrochemicals

This compound has proven to be a highly effective and versatile starting material for the synthesis of a wide range of biologically active compounds for the agrochemical industry. The straightforward and high-yielding nucleophilic substitution reactions allow for the rapid generation of diverse chemical libraries. The protocols provided in this guide offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel pyrimidine-based agrochemicals, contributing to the development of next-generation crop protection solutions.

References

Application Notes and Protocols for the Synthesis of Fused Pyrimidine Scaffolds from 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fused Pyrimidines and the Trifluoromethyl Group in Medicinal Chemistry

Fused pyrimidine ring systems are a cornerstone of modern medicinal chemistry, forming the core structure of a vast array of biologically active compounds.[1][2][3] Their prevalence in DNA and RNA underscores their fundamental role in biological processes.[1] This structural motif is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][4] The ability to synthesize diverse libraries of fused pyrimidines is, therefore, a critical endeavor in the pursuit of novel therapeutics.[5]

The strategic incorporation of a trifluoromethyl (CF3) group into drug candidates can dramatically enhance their pharmacological profiles.[6] Often referred to as a "super-methyl" group, the CF3 moiety offers several advantages:

  • Increased Lipophilicity: The high electronegativity of fluorine atoms renders the CF3 group highly lipophilic, which can improve membrane permeability.[6][7]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic oxidation, thereby increasing a drug's half-life.[6][8]

  • Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 group can influence a molecule's acidity or basicity and its binding interactions with target proteins.[6][8]

  • Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to stronger and more specific interactions with biological targets.[7][9]

This guide provides a detailed exploration of synthetic routes to valuable fused pyrimidine scaffolds, starting from the versatile building block, 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine. The protocols and mechanistic insights presented herein are designed to empower researchers in their efforts to develop next-generation therapeutics.

The Starting Material: Reactivity Profile of this compound

The synthetic utility of this compound hinges on the reactivity of the chloromethyl group. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, significantly enhances the electrophilicity of the carbon atom in the chloromethyl group.[10] This activation makes it a prime target for nucleophilic attack, primarily through an SN2 mechanism.[11]

A wide array of nucleophiles, including amines, thiols, and alcohols, can readily displace the chloride ion, providing a facile entry point for the introduction of diverse functional groups.[11] This reactivity is the foundation for the subsequent intramolecular cyclization reactions that lead to the formation of fused pyrimidine systems.

It is important to note that the starting material is often supplied as a hydrochloride salt. In such cases, the protonated pyrimidine ring is even more electron-deficient, which can, in some instances, slightly decrease the reactivity of the chloromethyl group toward SN2 reactions.[10] Therefore, the addition of a non-nucleophilic base is often required to neutralize the salt and liberate the more reactive free base.[10]

Synthesis of Fused Pyrimidine Scaffolds: Key Strategies and Protocols

The following sections detail the preparation of several important classes of fused pyrimidines, starting from this compound. The methodologies are designed to be robust and adaptable, providing a solid foundation for further derivatization and library synthesis.

Strategy 1: Synthesis of Pyrimido[1,2-a]indoles

Pyrimido[1,2-a]indoles are a class of heterocyclic compounds with significant biological and pharmaceutical importance.[12][13] Several synthetic approaches exist for their construction, often involving the annulation of a pyrimidine ring onto an indole scaffold.[14][15]

The following protocol outlines a two-step synthesis of a pyrimido[1,2-a]indole scaffold. The initial step involves a nucleophilic substitution of the chlorine atom in this compound with a 2-aminoindole derivative. The subsequent intramolecular cyclization, often facilitated by a base, leads to the formation of the tricyclic fused system.

Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)pyrimido[1,2-a]indole Derivative

Step 1: N-Alkylation of 2-Aminoindole

  • To a solution of 2-aminoindole (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the purified N-alkylated intermediate from Step 1 in a suitable solvent such as ethanol or isopropanol.

  • Add a base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), to the solution. The choice of base and solvent may require optimization depending on the specific substrate.

  • Heat the reaction mixture to reflux and monitor the cyclization by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product by recrystallization or column chromatography to yield the desired 4-(trifluoromethyl)pyrimido[1,2-a]indole.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base is used in the N-alkylation step to prevent it from competing with the 2-aminoindole as the nucleophile.[10] For the cyclization step, a stronger base is often required to facilitate the intramolecular reaction.

  • Solvent Selection: Aprotic polar solvents like DMF and acetonitrile are chosen for the SN2 reaction to dissolve the reactants and facilitate the substitution. Alcohols are often suitable for the subsequent cyclization.

  • Reaction Monitoring: Close monitoring of the reaction progress is crucial to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating or exposure to basic conditions.[10]

Visualization of the Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization 2-Aminoindole 2-Aminoindole Intermediate N-Alkylated Intermediate 2-Aminoindole->Intermediate Base1 K2CO3 or Et3N Base1->Intermediate Solvent1 DMF or Acetonitrile Solvent1->Intermediate StartingMaterial This compound StartingMaterial->Intermediate Base2 NaOEt or t-BuOK FinalProduct 4-(Trifluoromethyl)pyrimido[1,2-a]indole Intermediate->FinalProduct Base2->FinalProduct Solvent2 Ethanol or Isopropanol Solvent2->FinalProduct

Caption: Workflow for the synthesis of 4-(trifluoromethyl)pyrimido[1,2-a]indole.

Strategy 2: Synthesis of Pyrimido[1,6-a]pyrimidines

The pyrimido[1,6-a]pyrimidine core is another important heterocyclic scaffold.[16][17] The synthesis of these fused systems can be achieved through various strategies, including multi-component reactions. A plausible approach starting from our key building block would involve an initial reaction with an aminopyrimidine derivative followed by cyclization.

Experimental Protocol: Synthesis of a 2-(Trifluoromethyl)pyrimido[1,6-a]pyrimidine Derivative

Step 1: Nucleophilic Substitution with an Aminopyrimidine

  • In a round-bottom flask, dissolve 4-aminopyrimidine (1.0 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.5 eq.) in a suitable solvent like ethanol.

  • Add this compound (1.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the intermediate.

Step 2: Cyclization to form the Fused Ring System

  • The isolated intermediate can then be subjected to cyclization conditions. This may involve heating in a high-boiling point solvent, potentially with the addition of an acid or base catalyst to promote the intramolecular reaction. The specific conditions will need to be optimized based on the substrate.

Data Summary Table

Fused ScaffoldKey IntermediateTypical ReagentsGeneral Yield Range
Pyrimido[1,2-a]indoleN-alkylated 2-aminoindole2-Aminoindole, K₂CO₃, NaOEtModerate to Good
Pyrimido[1,6-a]pyrimidineN-substituted aminopyrimidine4-Aminopyrimidine, DIPEAModerate

Mechanistic Insights

The formation of these fused pyrimidine scaffolds proceeds through a sequence of well-understood reaction mechanisms.

Visualization of the General Reaction Mechanism

G Start This compound SN2 SN2 Reaction Start->SN2 Nu Nucleophile (e.g., Amine, Thiol) Nu->SN2 Intermediate Substituted Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Fused Pyrimidine Scaffold Cyclization->Product

Caption: General mechanistic pathway for fused pyrimidine synthesis.

The initial step is a classic SN2 reaction where a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.[11] This is followed by an intramolecular cyclization, which is essentially an intramolecular nucleophilic addition or substitution, leading to the formation of the new ring and the final fused pyrimidine product. The specific nature of the cyclization step can vary depending on the nucleophile and the reaction conditions employed.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of fused pyrimidine scaffolds. The protocols and insights provided in this guide offer a solid foundation for researchers engaged in the design and synthesis of novel, biologically active molecules. The strategic combination of the privileged fused pyrimidine core with the advantageous properties of the trifluoromethyl group represents a powerful approach in modern drug discovery.

References

Troubleshooting & Optimization

Common side reactions in 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this highly reactive and versatile building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and optimize your synthetic outcomes.

Part 1: Foundational Issues - Stability and Reagent Integrity

This section addresses the most common issues that arise before the main reaction even begins: the stability of the starting material and its interaction with the reaction environment.

Q1: I've observed a new spot on my TLC/a new peak in my LCMS for my starting material, even before adding my nucleophile. What is happening?

A: You are most likely observing the product of hydrolysis, (4-(trifluoromethyl)pyrimidin-2-yl)methanol . This compound is a highly electrophilic alkylating agent, making it susceptible to nucleophilic attack by water.[1]

Underlying Chemistry: The electron-withdrawing nature of the pyrimidine ring, significantly enhanced by the 4-trifluoromethyl group, makes the methylene carbon of the chloromethyl group highly electron-deficient. This potent activation renders the compound susceptible to reaction with even weak nucleophiles, such as water or alcohols, which may be present in your solvents or introduced from the atmosphere. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[2]

Troubleshooting & Prevention:

  • Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents. Solvents like DMF and DMSO are hygroscopic and should be handled with care.[1]

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[3]

  • Storage: Store the reagent in a tightly sealed container in a dry, cool place, as recommended by the supplier.[4][5] For long-term storage, keeping it at -20°C is advisable.[5]

  • Fresh Solutions: Prepare solutions of the reagent immediately before use. Do not store it in solution, especially in protic or unpurified aprotic solvents, for extended periods.[1]

Hydrolysis_Side_Reaction reagent 2-(Chloromethyl)-4- (trifluoromethyl)pyrimidine product Desired Product (R-Nu) reagent->product  Desired SN2 Reaction   side_product Side Product (Hydrolysis) reagent->side_product  Side Reaction   nucleophile Desired Nucleophile (Nu:) water Water (H₂O) (Trace Impurity)

Caption: Desired SN2 reaction vs. hydrolysis side reaction.

Part 2: Troubleshooting Nucleophilic Substitution Reactions

This section covers the most frequent challenges encountered during the nucleophilic substitution reaction itself, from low yields to the formation of multiple, undesired products.

Q2: My reaction with a primary or secondary amine is giving a low yield of the desired mono-alkylated product and a significant amount of a higher molecular weight byproduct. What is the issue?

A: You are likely observing over-alkylation . The mono-alkylated amine product can act as a nucleophile itself and react with another molecule of the starting material to form a di-alkylated product.[6]

Underlying Chemistry: After the initial SN2 reaction, the resulting secondary or tertiary amine product is still nucleophilic. If a sufficient concentration of the electrophilic this compound remains, a second alkylation can occur, leading to a quaternary ammonium salt (for secondary amine starting materials) or a di-substituted product.

Troubleshooting & Prevention:

  • Control Stoichiometry: Use a slight excess of the amine nucleophile (e.g., 1.1 to 1.5 equivalents) to ensure the electrophile is consumed before significant over-alkylation can occur. Alternatively, using a large excess of the amine can also favor the mono-alkylated product.

  • Slow Addition: Add the this compound solution dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant primary/secondary amine over the newly formed product.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by slowing down the second alkylation step more significantly than the first.

ParameterTo Minimize Over-alkylationRationale
Stoichiometry Use excess amine (1.1-1.5 eq)Ensures the electrophile is the limiting reagent.
Addition Mode Slow addition of electrophileKeeps electrophile concentration low, favoring reaction with the primary nucleophile.
Temperature Lower temperature (e.g., 0 °C to RT)Reduces reaction rate, potentially increasing selectivity for the first alkylation.
Base Non-nucleophilic base (e.g., K₂CO₃, DIPEA)Prevents the base from competing with the amine nucleophile.[7]

Table 1: Recommended conditions to control amine over-alkylation.

Q3: I am attempting to alkylate a pyrimidinone (or similar heterocycle with N-H and O-H tautomers) and I'm getting a mixture of N- and O-alkylated isomers. How can I control this regioselectivity?

A: This is a classic challenge of controlling regioselectivity with ambident nucleophiles. The outcome of N- vs. O-alkylation is highly dependent on the reaction conditions, governed by principles of Hard and Soft Acids and Bases (HSAB) and kinetic vs. thermodynamic control.[6] Generally, N-alkylation is the kinetic product, while O-alkylation is the thermodynamic product.

Underlying Chemistry & Control Strategies:

  • To Favor O-Alkylation (Thermodynamic Product):

    • Solvent: Use polar aprotic solvents like DMF or acetonitrile.[8]

    • Base: A moderately strong base like K₂CO₃ is often effective.[9]

    • Counter-ion: The choice of counter-ion can play a role; potassium salts often favor O-alkylation.

    • Leaving Group: A better leaving group (e.g., using the iodo-methyl analogue) can facilitate reaching thermodynamic equilibrium, often favoring the O-alkylated product.[9][10] A study on a similar system showed that switching from a chloromethyl to an iodomethyl pyrimidine dramatically improved yields for O-alkylation.[9]

  • To Favor N-Alkylation (Kinetic Product):

    • Solvent: Use less polar solvents.[6]

    • Base: A very strong, non-nucleophilic base (like NaH) that rapidly and irreversibly deprotonates the nitrogen can favor N-alkylation.

    • Temperature: Lower reaction temperatures generally favor the kinetic product.

Regioselectivity_Workflow cluster_N N-Alkylation (Kinetic) cluster_O O-Alkylation (Thermodynamic) start Ambident Nucleophile + 2-(Chloromethyl)-4-(CF₃)pyrimidine N_Solvent Non-polar Solvent start->N_Solvent Choose Conditions O_Solvent Polar Aprotic Solvent (e.g., DMF, MeCN) start->O_Solvent Choose Conditions N_Base Strong Base (e.g., NaH) N_Solvent->N_Base N_Temp Low Temperature N_Base->N_Temp N_Product N-Alkylated Product N_Temp->N_Product O_Base Moderate Base (e.g., K₂CO₃) O_Solvent->O_Base O_LG Good Leaving Group (Cl, Br, I) O_Base->O_LG O_Product O-Alkylated Product O_LG->O_Product

Caption: Workflow for controlling N- vs. O-alkylation regioselectivity.

Q4: My reaction is very sluggish, and even after prolonged heating, I have a low yield. What can I do?

A: Low reactivity can stem from several factors, including an insufficiently reactive nucleophile, an inappropriate base, or poor solubility.

Troubleshooting & Optimization:

  • Assess Your Nucleophile: If you are using a weak nucleophile (e.g., an alcohol or a weakly basic amine), it may require deprotonation with a strong base (e.g., NaH for alcohols) to become sufficiently reactive.[2]

  • Check Your Base: Ensure you are using at least one full equivalent of a non-nucleophilic base (e.g., K₂CO₃, Et₃N, DIPEA) to neutralize the HCl generated during the reaction.[11] The reaction will stall if the medium becomes acidic.

  • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate SN2 reactions.[8] Ensure all reactants are fully dissolved; gentle heating may be required.

  • Consider a Leaving Group Exchange: Chloride is a good leaving group, but bromide and iodide are better. If conditions are too harsh to force the reaction with the chloride, you may be promoting decomposition. A Finkelstein reaction (in-situ exchange of chloride for iodide using NaI in acetone or acetonitrile) can significantly accelerate the reaction, allowing for milder conditions. Studies on analogous pyrimidines have shown that bromo- and iodo-derivatives give much higher yields (80-87%) compared to the chloro-analogue.[9][10]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol is a starting point for the reaction of this compound with a primary or secondary amine, designed to minimize over-alkylation.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the amine nucleophile (1.2 equivalents) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 equivalents).

  • Add anhydrous DMF (to make a ~0.2 M solution with respect to the limiting reagent). Stir the suspension at room temperature for 20 minutes.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the electrophile dropwise to the stirred amine suspension over 30 minutes at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-60°C.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

Protocol 2: Purification of Products from Side Reactions

Common impurities include the starting material, the hydrolyzed product ((4-(trifluoromethyl)pyrimidin-2-yl)methanol), and any over-alkylated byproducts.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities.[8]

    • Adsorbent: Silica gel is typically used.

    • Eluent: A gradient of ethyl acetate in hexanes is a common starting point. The hydrolyzed product is significantly more polar than the starting material and the desired product, and will typically have a much lower Rf. Over-alkylated products may be more or less polar depending on their structure but can usually be separated.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used for final purification.[12] Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

References

Technical Support Center: Preventing Nucleophilic Aromatic Substitution (SNAr) Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing and troubleshooting common side products encountered during SNAr experiments. By understanding the causality behind experimental choices, you can design more robust and efficient reactions.

Understanding the Core Mechanism: The Foundation of Control

Before troubleshooting side reactions, a firm grasp of the SNAr mechanism is essential. The reaction proceeds via a two-step addition-elimination pathway.[1][2] First, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (ipso-carbon). This initial attack is typically the rate-determining step and transiently breaks the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[2][5]

The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or acyl groups at the ortho and/or para positions relative to the leaving group are crucial for stabilizing the negative charge through resonance, thereby activating the ring for nucleophilic attack.[2][5][6] The more numerous and powerful the EWGs, the faster the reaction and the milder the conditions required.[2][7]

Caption: The Addition-Elimination Mechanism of SNAr.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding SNAr side reactions.

Q1: What are the most common side products in SNAr reactions and why do they form?

A1: Side products typically arise from reactions with the solvent, alternative reaction pathways, or reactions involving the desired product.

  • Hydrolysis Products: If water is present in the solvent or reagents, it can act as a nucleophile, leading to the formation of corresponding phenols. This is especially prevalent at high temperatures.

  • Diaryl Ethers/Thioethers: If the nucleophile is a phenoxide or thiophenoxide, it can react with another molecule of the aryl halide starting material. This is more common when the nucleophile concentration is not carefully controlled.

  • Benzyne Formation Products: Under strongly basic conditions and high temperatures, particularly with unactivated aryl halides, an elimination-addition mechanism can compete.[2][5] This involves the formation of a highly reactive "benzyne" intermediate, which can lead to a mixture of regioisomers as the incoming nucleophile can attack at two different positions.[5][8]

  • Products of Reaction with Solvent: Polar aprotic solvents like DMF and DMAc can decompose at high temperatures or in the presence of strong bases to generate dimethylamine, which can act as a nucleophile, leading to undesired N,N-dimethylaniline byproducts.

Q2: How does my choice of solvent impact side reactions?

A2: The solvent plays a critical role in an SNAr reaction, influencing both reaction rate and selectivity. The rates of SNAr reactions with anionic nucleophiles are significantly faster in polar aprotic solvents (e.g., DMSO, DMF, NMP, acetonitrile) than in protic solvents (e.g., water, alcohols).[9][10][11]

  • Polar Aprotic Solvents (Recommended): These solvents excel at solvating the cation (e.g., K⁺ in K₂CO₃) but poorly solvate the anionic nucleophile.[12] This leaves a "naked," highly reactive nucleophile, accelerating the desired reaction and often allowing for lower reaction temperatures, which in turn minimizes thermal decomposition and side reactions.[11][12] DMSO is particularly effective at enhancing reaction rates.[11]

  • Polar Protic Solvents (Use with Caution): Protic solvents can form strong hydrogen bonds with the nucleophile, creating a "cage" around it and reducing its nucleophilicity.[12] This slows the desired SNAr reaction, often requiring higher temperatures, which can increase the likelihood of side reactions like hydrolysis or benzyne formation.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMSO Polar Aprotic47.2189Excellent for rate enhancement; can be difficult to remove.[11]
DMF Polar Aprotic36.7153Good general-purpose solvent; can decompose to form amine byproducts.[13]
NMP Polar Aprotic32.2202High boiling point, good for less reactive substrates; reprotoxic concerns.[10][13]
Acetonitrile Polar Aprotic37.582Lower boiling point, easier to remove; may not be suitable for high-temp reactions.
Ethanol Polar Protic24.678Can act as a nucleophile; generally slows down reactions with anionic nucleophiles.
Water Polar Protic80.1100Can lead to hydrolysis byproducts; useful in specific cases like the Halex process.[14]

Q3: My leaving group is not a halogen. Can it still cause side reactions?

A3: Yes. While halogens are common, other groups like nitro (-NO₂), sulfonate esters (e.g., -OTs), and even alkoxy groups can act as leaving groups.[15][16] The key is the ability of the group to stabilize a negative charge. With some leaving groups, like phenoxides, the departing group itself can be nucleophilic and react with the starting material, leading to diaryl ether byproducts. The relative ability of a leaving group in SNAr often follows the order F > Cl ≈ Br > I, which is inverted from the Sₙ2 trend.[3] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the C-X bond cleavage.[3][4][15]

Troubleshooting Guide: From Failed Reactions to Pure Products

This guide provides a systematic approach to diagnosing and solving specific experimental problems.

Troubleshooting_Workflow Start SNAr Reaction Outcome LowConversion Problem: Low or No Conversion Start->LowConversion MultipleProducts Problem: Multiple Products Start->MultipleProducts Decomposition Problem: Product Decomposition Start->Decomposition Cause_Activation Cause: Insufficient Ring Activation? LowConversion->Cause_Activation Check Substrate Cause_Regio Cause: Regioselectivity Issues? MultipleProducts->Cause_Regio Check Isomers Cause_LG Cause: Poor Leaving Group? Cause_Activation->Cause_LG No Sol_AddEWG Solution: - Add EWG to substrate - Use more forcing conditions Cause_Activation->Sol_AddEWG Yes Cause_Temp Cause: Insufficient Temperature? Cause_LG->Cause_Temp No Sol_ChangeLG Solution: - Switch to a better LG (F > Cl > Br) - See Table 2 Cause_LG->Sol_ChangeLG Yes Sol_IncreaseTemp Solution: - Increase temperature incrementally - Switch to higher boiling solvent (e.g., NMP, DMSO) Cause_Temp->Sol_IncreaseTemp Yes Cause_SolventRxn Cause: Reaction with Solvent? Cause_Regio->Cause_SolventRxn No Sol_Benzyne Possible Benzyne Mechanism: - Use milder base - Lower temperature - Ensure strong EWG is present Cause_Regio->Sol_Benzyne Yes Sol_Solvent Solution: - Use a more stable solvent (e.g., DMSO, Cyrene) - Avoid high temps with DMF/DMAc Cause_SolventRxn->Sol_Solvent Yes

Caption: Troubleshooting workflow for common SNAr issues.

Problem: Low Conversion or No Reaction

Symptom: Analysis (TLC, LC-MS) shows predominantly unreacted starting material.

Root Cause Analysis & Solutions:

  • Insufficient Ring Activation: The aromatic ring is not electron-deficient enough for the nucleophile to attack.[17]

    • Verification: Confirm that strong EWGs (-NO₂, -CN, -CF₃) are present ortho or para to the leaving group. Meta-EWGs offer only weak inductive stabilization and are far less effective.[6]

    • Solution: If possible, redesign the substrate to include more or stronger EWGs. Alternatively, more forcing conditions (higher temperature, stronger base) may be required, but this increases the risk of side reactions.[18]

  • Poor Leaving Group: The leaving group is not sufficiently electronegative or cannot stabilize a negative charge well upon departure.

    • Verification: Consult a leaving group ability table (see below). Remember the inverted trend for halogens in SNAr: F > Cl > Br > I.[3][19]

    • Solution: If synthesis allows, replace the leaving group with a better one. Fluoride is often the best leaving group for SNAr due to its high electronegativity, which strongly activates the ipso-carbon to attack.[3][4]

  • Weak Nucleophile or Insufficient Base: The nucleophile is not strong enough to attack the ring, or it has not been fully deprotonated to its more reactive anionic form.

    • Verification: Check the pKa of your nucleophile. For neutral nucleophiles like amines or alcohols, ensure a suitable, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DBU) is used in sufficient quantity (typically 1.5-2.0 equivalents).

    • Protocol: For a weak alcohol nucleophile, pre-treatment with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) or sodium hydride (NaH) in an anhydrous polar aprotic solvent can generate the highly reactive alkoxide in situ before adding the aryl halide.[10][20]

Problem: Multiple Unidentified Products

Symptom: TLC shows multiple spots, or LC-MS/GC-MS reveals several peaks with different mass-to-charge ratios.

Root Cause Analysis & Solutions:

  • Competing Regiochemistry (Benzyne Pathway): This is a primary suspect if your substrate is poorly activated and you are using a very strong base (e.g., NaNH₂) at high temperatures.[2][5] The benzyne intermediate is symmetrical or near-symmetrical, allowing the nucleophile to add to two different carbons, resulting in regioisomers.[5]

    • Verification: Look for isomers in your product mixture where the nucleophile has added adjacent to the original position of the leaving group.

    • Solution: To suppress the benzyne pathway, ensure your substrate is well-activated with ortho/para EWGs. If that's not possible, switch to a milder base and the lowest effective temperature.

  • Reaction with Solvent or Impurities: As mentioned, solvents like DMF can generate nucleophilic byproducts. Water contamination can lead to phenol formation.

    • Verification: Check the mass of your byproducts. A mass corresponding to the addition of -NMe₂ or -OH is a strong indicator.

    • Solution: Use high-purity, anhydrous solvents. If using DMF at temperatures above 120°C, consider switching to a more stable solvent like DMSO or sulfolane. Run a blank reaction (solvent + base + aryl halide) to see if decomposition occurs.

  • Diaryl Ether/Amine Formation: The product of the reaction, if it contains an -OH or -NH group, can be deprotonated and act as a nucleophile itself, reacting with another molecule of starting material.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the primary nucleophile to ensure all the aryl halide is consumed. Adding the aryl halide slowly to a solution of the nucleophile and base can also minimize this side reaction by keeping the concentration of the electrophile low.

Experimental Protocols

Protocol 1: General Procedure for a Standard SNAr Reaction with an Amine Nucleophile

This protocol is a starting point for the reaction of an activated aryl fluoride with a primary or secondary amine.[21]

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the activated aryl fluoride (1.0 eq.).

  • Add a polar aprotic solvent such as DMF or DMSO (approx. 0.1–0.5 M concentration).

  • Add the amine nucleophile (1.1–1.5 eq.).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).

  • Stir the mixture at the desired temperature (ranging from room temperature to 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Base Selection for Reactions of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of base selection in nucleophilic substitution reactions involving this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.

The core reactivity of this compound is centered on the nucleophilic substitution at the chloromethyl group. The pyrimidine ring, particularly with the electron-withdrawing trifluoromethyl group, enhances the electrophilicity of the methylene carbon, making it highly susceptible to SN2 reactions.[1] However, the success of these reactions is critically dependent on the appropriate choice of base.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with this compound?

A1: In the context of SN2 reactions with this substrate, a base can serve two primary functions:

  • To neutralize acid byproducts: Reactions involving nucleophiles like amines or thiols will generate HCl as a byproduct. A base is required to scavenge this acid, preventing the protonation of the nucleophile or the pyrimidine ring, which would otherwise halt the reaction.

  • To deprotonate the nucleophile: For weakly nucleophilic species such as alcohols or phenols, a strong base is necessary to deprotonate them, forming the more potent alkoxide or phenoxide nucleophiles required for the substitution to proceed efficiently.[2]

Q2: How does the trifluoromethyl group influence the reactivity and choice of base?

A2: The strongly electron-withdrawing trifluoromethyl (-CF3) group at the 4-position significantly increases the electrophilicity of the chloromethyl carbon at the 2-position. This electronic effect generally accelerates the rate of SN2 reactions.[1] However, it also increases the acidity of the pyrimidine ring protons, which can become a factor if very strong, non-nucleophilic bases are used, potentially leading to side reactions.

Q3: Can I use a nucleophilic base for my reaction?

A3: It is generally advisable to avoid strongly nucleophilic bases, such as hydroxides or primary/secondary amines that are not your intended nucleophile. These can compete with your desired nucleophile, leading to a mixture of products.[3] For instance, using sodium hydroxide could lead to the formation of the corresponding hydroxymethylpyrimidine. Non-nucleophilic bases like potassium carbonate (K2CO3), triethylamine (Et3N), or diisopropylethylamine (DIPEA) are often preferred.[2][3]

Troubleshooting Guide

Issue 1: Low or no product yield.

  • Possible Cause 1: Incomplete neutralization of the starting material or byproduct. If your starting material is a hydrochloride salt, at least one equivalent of base is required for neutralization before the reaction can proceed.[3]

  • Troubleshooting:

    • Ensure you are using at least one equivalent of a non-nucleophilic base.

    • For weak nucleophiles, a stronger base may be needed to facilitate deprotonation.[3]

  • Possible Cause 2: The chosen base is not strong enough to deprotonate the nucleophile. This is a common issue with alcohol, phenol, or thiol nucleophiles.

  • Troubleshooting:

    • Switch to a stronger base. For example, if K2CO3 is ineffective for deprotonating a phenol, consider using sodium hydride (NaH).[2]

    • Consult a pKa table to ensure the conjugate acid of your chosen base has a higher pKa than your nucleophile.

Table 1: pKa Values of Common Bases and Their Conjugate Acids

BaseConjugate AcidpKa (in H₂O)Typical Use
Sodium Bicarbonate (NaHCO₃)H₂CO₃6.4[4]Weak base, acid scavenger
Potassium Carbonate (K₂CO₃)HCO₃⁻10.3[4]Moderate base, acid scavenger, deprotonates phenols
Triethylamine (Et₃N)Et₃NH⁺10.8[4]Organic-soluble base, acid scavenger
Diisopropylethylamine (DIPEA)DIPEA-H⁺11.0Sterically hindered, non-nucleophilic base
Sodium Hydride (NaH)H₂35[5]Strong, non-nucleophilic base for deprotonating alcohols/thiols

Note: pKa values can vary depending on the solvent.[6]

Issue 2: Formation of multiple products.

  • Possible Cause 1: The base is acting as a competing nucleophile. As mentioned in the FAQs, nucleophilic bases can react with the substrate.[3]

  • Troubleshooting:

    • Switch to a non-nucleophilic base like K₂CO₃, Et₃N, or DIPEA.[3]

  • Possible Cause 2: Side reactions involving the pyrimidine ring. Although less common, very strong bases could potentially interact with the pyrimidine ring itself.

  • Troubleshooting:

    • Avoid excessively strong bases if not necessary for nucleophile deprotonation.

    • Consider running the reaction at a lower temperature to minimize side reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine Nucleophile

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add the amine nucleophile (1.0-1.5 eq).

  • Add a non-nucleophilic base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).[2]

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution with an Alcohol or Phenol Nucleophile

  • In a separate flask, dissolve the alcohol or phenol (1.1 eq) in an anhydrous solvent like THF or DMF.

  • Carefully add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C to generate the alkoxide or phenoxide.

  • Stir for 30 minutes at room temperature.

  • Add the solution of the deprotonated nucleophile to a solution of this compound (1.0 eq).

  • Stir the reaction at room temperature or heat as necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product and purify by column chromatography.

Visualizing the Decision-Making Process

The selection of an appropriate base is a critical step in your experimental design. The following flowchart can guide you through this process.

Base_Selection_Workflow start Start: Reaction with This compound nucleophile_type What is the nature of your nucleophile? start->nucleophile_type weak_nucleophile Weakly Nucleophilic (e.g., Alcohols, Phenols, Thiols) nucleophile_type->weak_nucleophile Weak strong_nucleophile Strongly Nucleophilic (e.g., Amines, Thiolates) nucleophile_type->strong_nucleophile Strong deprotonation Is deprotonation required? weak_nucleophile->deprotonation moderate_base Use a moderate, non-nucleophilic base (e.g., K2CO3, Et3N, DIPEA) strong_nucleophile->moderate_base strong_base Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) deprotonation->strong_base Yes end Proceed with Reaction strong_base->end acid_scavenger Base acts as an acid scavenger moderate_base->acid_scavenger acid_scavenger->end

Caption: Decision workflow for base selection.

The following diagram illustrates the general SN2 reaction mechanism.

Caption: General SN2 mechanism.

References

Technical Support Center: Temperature Optimization for Suzuki Coupling of 2-Chloro-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Valid Through: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-chloro-4-(trifluoromethyl)pyrimidine. This substrate presents a unique set of challenges due to the interplay of an electron-deficient pyrimidine ring, a strongly electron-withdrawing trifluoromethyl group, and a moderately reactive C-Cl bond.[1][2][3] Temperature is a critical parameter that dictates the success of this transformation, influencing reaction rate, catalyst stability, and the prevalence of side reactions.

This document provides in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of optimizing the reaction temperature.

A Note on Substrate Identity: This guide assumes the coupling is intended at the C2-position of the pyrimidine ring, involving the cleavage of the C-Cl bond. This is the canonical pathway for Suzuki-Miyaura reactions. If coupling at the chloromethyl group is intended, a different catalytic system and reaction type would be required.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific experimental issues in a problem-and-solution format.

Q1: My reaction shows low or no conversion, with starting material remaining. Should I simply increase the temperature?

Probable Cause: The most likely cause is insufficient thermal energy for the rate-determining oxidative addition step. The C-Cl bond on the electron-deficient 2-chloropyrimidine is significantly less reactive than corresponding C-Br or C-I bonds.[4] The strong electron-withdrawing effect of the trifluoromethyl group further deactivates the ring, making it more challenging for the Pd(0) catalyst to insert into the C-Cl bond.[2][5]

Recommended Actions:

  • Incremental Temperature Increase: While increasing temperature is a valid strategy, it should be done systematically. A sudden, large temperature jump can lead to catalyst decomposition. Increase the temperature in 10-20 °C increments, monitoring the reaction by LC-MS or TLC at each stage. A typical starting point for such substrates might be 80-100 °C, with optimization potentially reaching up to 140 °C depending on the solvent and catalyst stability.[6][7][8]

  • Evaluate Catalyst/Ligand System: High temperatures are often a compensation for a suboptimal catalyst system. Before pushing the temperature to extremes, consider switching to a more active catalyst. Modern biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote the oxidative addition of challenging aryl chlorides at lower temperatures.[9][10] These bulky, electron-rich ligands stabilize the palladium center and increase its reactivity.[11][12][13]

  • Verification: At each temperature point, analyze an aliquot to track the consumption of the 2-chloro-4-(trifluoromethyl)pyrimidine and the appearance of the desired product. This will help you identify the minimum temperature required for efficient conversion.

Q2: I am observing a significant amount of 4-(trifluoromethyl)pyrimidine (protodehalogenation byproduct). How can I suppress this?

Probable Cause: Protodehalogenation, the replacement of the chlorine with hydrogen, is a common side reaction, especially with electron-deficient heteroaryl halides.[14] It often arises from a competing pathway involving a palladium-hydride (Pd-H) species. This species can be generated from trace water, alcohol solvents, or certain bases, and its formation can be temperature-dependent.[5][14] If transmetalation is slow, the Ar-Pd-Cl intermediate has more time to undergo this undesired reaction.

Recommended Actions:

  • Lower the Temperature: Protodehalogenation often has a different activation energy than the desired coupling. Lowering the temperature may disproportionately slow the side reaction. This is the first parameter to adjust.

  • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Use freshly distilled solvents and dry bases. If using a mixed aqueous system (e.g., dioxane/water), consider reducing the water content or switching to a completely anhydrous solvent system with a base like KF or CsF.

  • Base Selection: The choice of base is critical. Strong, protic bases or those containing residual water can exacerbate the problem. Consider switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[15]

  • Increase Boronic Acid Equivalents: Increasing the concentration of the boronic acid (e.g., from 1.1 to 1.5 equivalents) can accelerate the rate of transmetalation, helping it to outcompete the protodehalogenation pathway.

Q3: My reaction starts but then stalls, and the mixture turns dark brown or black. What is happening to my catalyst?

Probable Cause: This is a classic sign of catalyst decomposition, where the active Pd(0) species aggregates into inactive palladium black.[16] This is highly common at elevated temperatures (>120 °C) or with prolonged reaction times, especially when using less stable ligands like PPh₃. The electron-deficient nature of the pyrimidine substrate can also coordinate to the palladium center, potentially altering its stability.[17]

Recommended Actions:

  • Find the "Goldilocks" Temperature: This is the core of temperature optimization. You need a temperature high enough to drive oxidative addition but low enough to maintain catalyst integrity over the reaction time. A screening experiment (see protocol below) is essential. A study on 2,4-dichloropyrimidine found 100 °C to be optimal, as higher temperatures led to side products without improving yield.[6][7][8]

  • Use More Robust Ligands: As mentioned in Q1, bulky, electron-donating biaryl phosphine ligands are crucial. They form stable, monoligated Pd(0) complexes that are resistant to aggregation at high temperatures and promote the desired catalytic cycle.[9][12]

  • Consider a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst (e.g., SPhos G3, XPhos G3) can ensure a controlled and efficient generation of the active Pd(0) species in solution, which can improve catalyst lifetime compared to using separate Pd sources and ligands.[18]

  • Decrease Reaction Time: If the reaction is fast, there is no need for prolonged heating. Monitor the reaction closely and stop it once the starting material is consumed to minimize the thermal stress on the catalyst.

Frequently Asked Questions (FAQs)

What is a good starting temperature for screening this reaction? A sensible starting range for a temperature screen would be 80 °C to 120 °C .[19] Begin with a reaction at 100 °C. If conversion is low, screen upwards. If you observe significant decomposition or side products, screen downwards to 80 °C.

How does temperature affect the key steps of the Suzuki catalytic cycle? Temperature has a profound, and sometimes opposing, influence on the three main steps of the cycle:

  • Oxidative Addition: This is often the rate-limiting step for aryl chlorides and is strongly accelerated by heat.[4] Sufficient temperature is necessary to overcome the activation barrier for the Pd(0) to insert into the C-Cl bond.

  • Transmetalation: This step, where the organic group is transferred from boron to palladium, is also generally accelerated by temperature. However, its rate is highly dependent on the base and solvent.

  • Reductive Elimination: This final, product-forming step is typically fast and is also promoted by higher temperatures.

The challenge is that catalyst decomposition and side reactions are also accelerated by heat. Optimization is about finding the ideal window where the productive steps are fast and the destructive pathways are slow.

Are there alternatives to high temperatures for this coupling? Absolutely. High temperature should be a tool, not the only solution. Before settling on an energy-intensive process, always consider:

  • Catalyst System: This is the most powerful variable. Switching from a first-generation catalyst like Pd(PPh₃)₄ to a modern system with a Buchwald ligand can dramatically lower the required temperature.

  • Base and Solvent: The choice of base and solvent system can significantly impact the reaction rate and may allow for lower temperatures. For example, a K₃PO₄ in a dioxane/water mixture might be more effective at a lower temperature than K₂CO₃ in toluene.

  • Microwave Irradiation: Microwave-assisted synthesis can be an excellent alternative. It allows for rapid heating to a precise temperature, often reducing reaction times from hours to minutes and minimizing thermal decomposition.[6][7]

Data Presentation & Protocols

Table 1: Recommended Starting Conditions for Temperature Screening
ComponentRecommendationRationale
Aryl Halide 2-Chloro-4-(trifluoromethyl)pyrimidine1.0 eq
Boronic Acid Aryl/Heteroaryl Boronic Acid1.3 - 1.5 eq
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂1-2 mol %
Ligand SPhos or XPhos2.2-4.4 mol % (1.1 eq relative to Pd)
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 eq
Solvent 1,4-Dioxane / H₂O (e.g., 5:1) or TolueneAnhydrous, degassed
Temperature Screen 80 °C, 100 °C, 120 °C Monitor by LC-MS at 1h, 4h, 16h
Experimental Protocol: Parallel Temperature Screening

This protocol outlines a method for efficiently testing multiple temperatures simultaneously using a parallel synthesis setup.

  • Preparation: In separate, dry reaction vials equipped with stir bars, add the 2-chloro-4-(trifluoromethyl)pyrimidine (e.g., 0.1 mmol, 1.0 eq) and the boronic acid (0.13 mmol, 1.3 eq).

  • Reagent Addition: In a separate flask, prepare a stock solution of the base (e.g., K₃PO₄, 0.3 mmol, 3.0 eq), catalyst (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol %), and ligand (e.g., SPhos, 0.0022 mmol, 2.2 mol %) in the chosen solvent system.

  • Degassing: Thoroughly degas the stock solution and the individual reaction vials by bubbling with argon or nitrogen for 15-20 minutes.

  • Initiation: Under an inert atmosphere, dispense the required volume of the stock solution into each reaction vial. Seal the vials tightly.

  • Heating: Place the vials in separate wells of a pre-heated parallel synthesizer or in separate heating blocks set to the desired temperatures (e.g., 80 °C, 100 °C, 120 °C).

  • Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of starting material, product, and key byproducts. Repeat monitoring at later time points as needed.

  • Analysis: Compare the results across the different temperatures to identify the optimal condition that gives the highest conversion to product with the fewest impurities in the shortest time.

Visualizations

Troubleshooting Workflow

G cluster_high_temp High Temperature Path cluster_low_temp Side Reaction Path start Start Optimization (e.g., 100 °C) check_conversion Low Conversion? start->check_conversion increase_T Increase Temp to 120°C check_conversion->increase_T Yes check_byproducts Protodehalogenation? check_conversion->check_byproducts No check_decomp Decomposition? increase_T->check_decomp optimize_catalyst Optimize Ligand (e.g., use SPhos/XPhos) check_decomp->optimize_catalyst No dead_end Reaction Stalled. Re-evaluate Catalyst. check_decomp->dead_end Yes success OPTIMIZED CONDITIONS optimize_catalyst->success decrease_T Decrease Temp to 80°C check_byproducts->decrease_T Yes check_byproducts->success No check_conditions Use Anhydrous Conditions & Non-protic Base decrease_T->check_conditions check_conditions->success

Caption: A decision-making workflow for troubleshooting temperature optimization.

Simplified Suzuki Catalytic Cycle & Temperature Effects

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Needs Heat ++ Decomposition Decomposition (Pd Black) pd0->Decomposition High Temp! pd2_intermediate Ar-Pd(II)-Cl(L₂) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Protodehalogenation Protodehalogenation (Ar-H) pd2_intermediate->Protodehalogenation High Temp! pd2_intermediate2 Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination Heat + reductive_elimination->pd0 Product Ar-Ar' reductive_elimination->Product ArCl Ar-Cl ArCl->oxidative_addition ArBOH Ar'-B(OR)₂ ArBOH->transmetalation

Caption: The Suzuki cycle showing steps accelerated by heat and potential side reactions.

References

Hydrolysis and degradation pathways of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine (CAS No. 944905-91-3).[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, handling, and degradation of this highly reactive building block. Our goal is to equip you with the necessary knowledge to anticipate its chemical behavior, troubleshoot common experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: What is the primary chemical reactivity of this compound?

The reactivity of this compound is dominated by the chloromethyl group. The pyrimidine ring, especially with the addition of a strongly electron-withdrawing trifluoromethyl group at the C4 position, significantly enhances the electrophilicity of the methylene carbon (the carbon in the -CH₂Cl group). This makes the compound highly susceptible to nucleophilic substitution, primarily through a bimolecular (SN2) mechanism.[2] A wide range of nucleophiles, including water, alcohols, amines, and thiols, can readily displace the chloride ion.[2][3]

Q2: What is the main degradation pathway in aqueous solutions?

In aqueous media, the principal degradation pathway is hydrolysis. A water molecule acts as a nucleophile, attacking the chloromethyl group to displace the chloride ion. This reaction results in the formation of 2-(Hydroxymethyl)-4-(trifluoromethyl)pyrimidine and hydrochloric acid. This hydrolysis can occur under neutral, acidic, or basic conditions, with the rate often being accelerated by higher pH (due to the more nucleophilic hydroxide ion) and elevated temperatures.

Q3: What are the best practices for preparing and storing solutions of this compound?

Given its reactivity, proper handling is crucial.

  • Solvent Choice: For short-term storage or when preparing stock solutions for non-aqueous reactions, always use anhydrous, aprotic, non-nucleophilic solvents. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are suitable choices.[4] Protic solvents like methanol or ethanol should be avoided as they will react with the compound to form the corresponding ether byproducts (solvolysis).[4]

  • Storage Conditions: Solutions should be prepared fresh whenever possible. If storage is necessary, aliquot stock solutions into single-use vials to prevent moisture introduction from repeated freeze-thaw cycles. Store these aliquots at low temperatures, such as -20°C or -80°C, and use them within a limited time frame (e.g., within a month at -20°C or six months at -80°C for similar reactive compounds).[4] The solid compound should be stored in a tightly sealed container in a dry, cool place.[1][3]

Q4: Can the pyrimidine ring itself degrade?

While the chloromethyl group is the most reactive site, the pyrimidine ring can undergo degradation under more forcing conditions, such as strong acid/base or oxidative environments. General pyrimidine catabolism in biological systems involves ring opening to form products like β-alanine.[5][6] However, for most laboratory applications involving nucleophilic substitution, the degradation of the pyrimidine core is not a primary concern compared to the rapid hydrolysis or solvolysis of the chloromethyl side chain.

Troubleshooting Guide: Experimental Issues & Solutions

This guide provides solutions to specific problems you may encounter during your experiments.

Observed Issue Probable Cause Recommended Solution & Scientific Rationale
Rapid appearance of a new, more polar spot on TLC or a new peak in HPLC/LC-MS after dissolving the compound in an aqueous buffer. Hydrolysis. The compound is reacting with water in your buffer to form the more polar alcohol derivative, 2-(Hydroxymethyl)-4-(trifluoromethyl)pyrimidine.Action: This is expected behavior. Plan your experiment with the understanding that the compound has a finite half-life in aqueous media. Use the solution immediately after preparation. Rationale: The electron-withdrawing nature of the trifluoromethyl-substituted pyrimidine ring makes the chloromethyl group highly activated towards nucleophilic attack by water.[2]
Multiple unexpected peaks are observed in the mass spectrum after working up a reaction performed in methanol or ethanol. Solvolysis. The alcohol solvent has acted as a nucleophile, displacing the chloride. You are likely observing the starting material, the desired product, and a byproduct where the chloro group has been replaced by a methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) group.Action: Repeat the reaction using an anhydrous, aprotic solvent such as DMF, DMSO, or acetonitrile. Rationale: Alcohols are effective nucleophiles for this class of compound. To ensure the intended nucleophile reacts, the solvent must be non-reactive (aprotic).[4]
Inconsistent reaction yields or rates between experimental batches. Degradation of starting material. If the solid compound has been improperly stored (e.g., exposed to moist air) or if stock solutions are old, a significant portion may have already hydrolyzed, reducing the concentration of the active reagent.Action: Use a fresh bottle of the reagent or re-characterize the purity of your existing stock by HPLC or NMR before use. Always prepare solutions fresh from the solid. Rationale: The stability of 2-(Chloromethyl)pyrimidine derivatives is highly dependent on storage conditions to prevent moisture ingress.[3] A stability-indicating analytical method like HPLC is crucial for verifying purity.[3]
Reaction with an amine nucleophile is sluggish or gives low yield, even in an aprotic solvent. In-situ acid formation. The SN2 reaction releases one equivalent of HCl. This can protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.Action: Add a non-nucleophilic base (e.g., triethylamine, DIPEA, or potassium carbonate) to the reaction mixture. Use at least one equivalent to neutralize the generated HCl.[2] Rationale: The base acts as a scavenger for the acid byproduct, ensuring the amine nucleophile remains in its free, reactive state.
Degradation Pathways & Troubleshooting Logic

The primary degradation pathway is nucleophilic substitution at the chloromethyl position. Water is a common and often unavoidable nucleophile in many experimental setups.

Primary Hydrolysis Pathway

The reaction proceeds via a classic SN2 mechanism where water attacks the electrophilic carbon, leading to the displacement of the chloride ion.

troubleshooting start Unexpected Peak in Analysis (HPLC, LC-MS)? check_solvent Was a protic solvent used? (H₂O, MeOH, EtOH) start->check_solvent check_buffer Does the buffer contain nucleophilic species? (e.g., Tris, Glycine) check_solvent->check_buffer No solvolysis High Probability of Solvolysis: Formation of alcohol or ether byproduct. check_solvent->solvolysis Yes buffer_reaction High Probability of Reaction with Buffer: Formation of buffer adduct. check_buffer->buffer_reaction Yes end Further Investigation Needed check_buffer->end No (Consider other contaminants or side reactions) solution1 Solution: Use anhydrous, aprotic solvent (DMF, DMSO, ACN). solvolysis->solution1 solution2 Solution: Switch to a non-nucleophilic buffer (e.g., Phosphate, HEPES). buffer_reaction->solution2

References

Technical Support Center: Optimizing the Synthesis of 2,4-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-disubstituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth, field-proven insights and troubleshooting strategies to enhance your reaction yields and product purity.

Introduction: The Challenge of 2,4-Disubstituted Pyrimidine Synthesis

The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The synthesis of 2,4-disubstituted pyrimidines, while conceptually straightforward through classical methods like the Pinner or Biginelli reactions, is often plagued by competing side reactions, challenging purifications, and suboptimal yields. This guide will address these issues in a practical, question-and-answer format, explaining the "why" behind the experimental choices to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,4-disubstituted pyrimidines and what are their primary limitations?

A1: The two most prevalent methods are the Pinner synthesis and variations of multicomponent reactions like the Biginelli reaction.

  • Pinner Synthesis: This classical approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. While versatile, it is highly sensitive to reaction conditions. The primary limitation is the susceptibility of the imidate salt intermediate (Pinner salt) to hydrolysis, which can significantly reduce yields by forming esters as byproducts.[1] Strict anhydrous conditions are therefore paramount for success.[1][2]

  • Biginelli Reaction and its Analogues: This one-pot, three-component reaction between an aldehyde, a β-ketoester, and a urea or thiourea derivative is an efficient route to dihydropyrimidinones, which can be further modified.[2] A major challenge is the formation of side products, most notably Hantzsch-type 1,4-dihydropyridines, especially at elevated temperatures.[2][3] Yields can also be lower with aliphatic aldehydes compared to aromatic ones due to their increased propensity for self-condensation.[1]

Q2: I am observing a significant amount of a yellow, highly fluorescent byproduct in my Biginelli-type reaction. What is it and how can I prevent its formation?

A2: This is a classic sign of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[2][3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at higher temperatures.[2][3] This pathway directly competes with your desired pyrimidine synthesis.

Prevention Strategies:

  • Temperature Control: This is the most critical factor. Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2][3]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia before the desired reaction can occur.[2][3]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired reaction.[2][3]

Q3: My Pinner synthesis is consistently giving low yields, and I suspect hydrolysis is the culprit. How can I confirm this and what are the best practices for maintaining anhydrous conditions?

A3: Low yields in a Pinner synthesis are very often due to the presence of water, which hydrolyzes the key Pinner salt intermediate to an ester.

Confirmation of Hydrolysis:

  • Spectroscopic Analysis: Look for the characteristic ester carbonyl stretch in the IR spectrum of your crude product, and corresponding signals in the 1H and 13C NMR that do not match your target pyrimidine. Mass spectrometry can also identify the mass of the corresponding ester byproduct.

Best Practices for Anhydrous Conditions:

  • Glassware: All glassware must be thoroughly oven-dried or flame-dried under vacuum immediately before use.

  • Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

  • Reagents: Ensure all reagents are anhydrous. Amidines, in particular, can be hygroscopic and may need to be freshly prepared or rigorously dried.[2]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.

Troubleshooting Guides

Problem 1: Low Conversion and Unreacted Starting Materials

Symptoms: TLC or NMR analysis of the crude reaction mixture shows a significant amount of unreacted starting materials.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps Expected Outcome
Inefficient Catalysis The catalyst may be inactive, used in insufficient quantity, or inappropriate for the specific substrates.1. Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts like HCl, confirm the concentration.[3] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Screen Different Catalysts: Explore alternative catalysts. For instance, if a Brønsted acid is failing, a Lewis acid or an organocatalyst might be more effective.[4]Increased consumption of starting materials and formation of the desired product.
Suboptimal Reaction Conditions The reaction temperature may be too low, or the reaction time too short.1. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation via TLC. Refluxing in a suitable solvent like ethanol or THF can provide the necessary activation energy.[1] 2. Extend Reaction Time: Monitor the reaction progress over a longer period (e.g., 12, 24, 48 hours) using TLC to determine the point of maximum conversion.[3]Drive the reaction to completion.
Poor Solubility of Reactants One or more starting materials may not be fully dissolved in the chosen solvent, limiting their availability to react.1. Solvent Screening: Test a range of solvents with different polarities. Polar aprotic solvents like DMF or DMSO can be effective for dissolving a wide range of reactants.[5] 2. Solvent Mixtures: Use a co-solvent system to improve solubility. For example, aqueous ethanol has been shown to be effective for some pyrimidine syntheses.[6]A homogeneous reaction mixture and improved reaction rates.
Impure Starting Materials Impurities in the reactants can inhibit the catalyst or participate in side reactions.1. Purify Reactants: Recrystallize solid starting materials and distill liquid ones. 2. Verify Purity: Confirm the purity of all starting materials by NMR or other appropriate analytical techniques.[3]Reduced side reactions and improved conversion to the desired product.
Problem 2: Difficult Purification and Presence of N-Acylurea Byproducts

Symptoms: The crude product is a sticky oil or is difficult to crystallize. Purification by column chromatography yields multiple, hard-to-separate fractions.

Potential Causes & Solutions:

N-acylureas can form as byproducts in reactions involving urea, complicating the purification process.[3] These arise from a competing reaction between the β-ketoester and urea.

Mitigation and Purification Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. An excess of the β-ketoester may favor N-acylurea formation.

  • Catalyst Choice: The catalyst can influence the reaction pathway. Screening different catalysts may suppress the formation of N-acylureas.[3]

  • Purification:

    • Recrystallization: This is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[3][7] Experiment with different solvents to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains in solution.

    • Flash Column Chromatography: While challenging, a carefully selected solvent system can achieve separation. A gradient elution from a non-polar to a more polar solvent system is often required.[7]

Experimental Protocols

Protocol 1: Optimized Pinner Synthesis of a 2,4-Disubstituted Pyrimidine under Anhydrous Conditions

This protocol emphasizes the strict anhydrous conditions necessary to prevent hydrolysis and maximize yield.[1]

Reagents:

  • β-Diketone (e.g., Acetylacetone): 1 equivalent

  • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

  • Sodium Ethoxide (or other strong base): 1.1 equivalents

  • Anhydrous Ethanol

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • Amidine Formation: Add the amidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature to form the free amidine.

  • Addition of β-Diketone: Slowly add the β-diketone to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.

Protocol 2: High-Yield Biginelli Reaction with Byproduct Suppression

This protocol is optimized to minimize the formation of the Hantzsch dihydropyridine byproduct.

Reagents:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1 equivalent

  • β-Ketoester (e.g., Ethyl Acetoacetate): 1 equivalent

  • Urea: 1.5 equivalents

  • Lewis Acid Catalyst (e.g., Yb(OTf)₃): 5 mol%

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aromatic aldehyde, β-ketoester, and the Lewis acid catalyst in acetonitrile.

  • Temperature Control: Stir the mixture at room temperature for 15-20 minutes.

  • Urea Addition: Add the urea in one portion.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C). Avoid high temperatures to suppress DHP formation. Monitor the reaction by TLC.

  • Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration and wash with cold solvent. If necessary, the product can be further purified by recrystallization from ethanol.[7]

Visualizing the Process

Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low yields.

Generalized Reaction Scheme for Pinner Synthesis

Pinner_Synthesis Amidine Amidine R-C(=NH)NH2 Intermediate Cyclized Intermediate Amidine->Intermediate Condensation & Cyclization Dicarbonyl β-Dicarbonyl R'-CO-CH2-CO-R'' Dicarbonyl->Intermediate Condensation & Cyclization Base Base (e.g., NaOEt) Base->Intermediate Condensation & Cyclization Pyrimidine 2,4-Disubstituted Pyrimidine Intermediate->Pyrimidine Aromatization

Caption: Key steps in the Pinner pyrimidine synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a cornerstone of final product quality and safety. 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its reactive chloromethyl group and the electron-withdrawing trifluoromethyl group make it a versatile synthon, but also susceptible to side reactions and the formation of impurities. Therefore, a robust and reliable analytical method for purity assessment is not merely a quality control measure; it is a fundamental requirement for reproducible and safe drug development.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will explore the rationale behind methodological choices, compare it with alternative analytical techniques, and provide a detailed, field-proven HPLC protocol. All methodologies are grounded in established principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9][10]

The Critical Role of Purity Analysis

Impurities in a starting material like this compound can have cascading effects on the entire synthetic route. They can lead to:

  • Reduced yield of the final API: Impurities may compete in subsequent reactions, leading to a lower conversion of the desired product.

  • Formation of new, uncharacterized byproducts: Reactive impurities can introduce unexpected and potentially toxic compounds into the final drug substance.

  • Complicated purification processes: The presence of closely related impurities can make the isolation of the pure API challenging and costly.

Given these considerations, a highly selective and sensitive analytical method is paramount. HPLC, particularly in its reversed-phase modality, stands out as the technique of choice for non-volatile and thermally labile compounds like our target analyte.[11]

Recommended HPLC Method: A Deep Dive

Based on the physicochemical properties of this compound (a halogenated, trifluoromethylated heterocyclic compound), a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.[11]

Here, we propose a robust isocratic RP-HPLC method and delve into the reasoning behind each parameter.

G cluster_0 Method Selection Is high resolution critical? Is high resolution critical? Are volatile impurities a concern? Are volatile impurities a concern? Is high resolution critical?->Are volatile impurities a concern? No UPLC UPLC Is high resolution critical?->UPLC Yes Is structural information needed? Is structural information needed? Are volatile impurities a concern?->Is structural information needed? No GC GC Are volatile impurities a concern?->GC Yes NMR NMR Is structural information needed?->NMR Yes HPLC HPLC Is structural information needed?->HPLC No

References

LC-MS/MS for determination of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Determination of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine Impurities by LC-MS/MS

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This compound is a key building block in the synthesis of various pharmaceutical compounds. Its reactive nature, owing to the chloromethyl group, means that byproducts and related substances can be introduced during synthesis or degradation.[1] Some of these impurities, even at trace levels, could be potentially genotoxic, capable of damaging DNA and leading to adverse health effects.[2][3]

Regulatory bodies like the International Council on Harmonisation (ICH) mandate stringent control over such impurities.[4][5] This guide provides a comprehensive comparison of analytical methodologies for the determination of impurities in this compound, with a primary focus on the superior capabilities of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present detailed protocols, and compare the technique against viable alternatives.

The Analytical Challenge: Why Standard Methods Fall Short

The primary challenge in analyzing impurities in a substance like this compound lies in the need for exceptional sensitivity and selectivity. Potential impurities may be structurally similar to the parent molecule, lack a strong UV chromophore, and be present at extremely low concentrations (parts-per-million or ppm level).[3]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): While a workhorse in pharmaceutical analysis, HPLC-UV often lacks the sensitivity required to detect impurities at the levels required for genotoxic control.[1] Furthermore, its selectivity is limited; co-eluting impurities with similar UV spectra can be missed or misquantified.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for volatile and semi-volatile impurities.[6] However, many pyrimidine derivatives and their potential degradation products are non-volatile, making them unsuitable for GC analysis without derivatization, which adds complexity and potential for error.[3]

This is where LC-MS/MS emerges as the gold standard. It combines the powerful separation capabilities of liquid chromatography with the unparalleled sensitivity and specificity of tandem mass spectrometry, making it the ideal tool for trace-level impurity analysis in complex matrices.[6][7]

LC-MS/MS Methodology: A Self-Validating System

The power of LC-MS/MS lies in its ability to selectively monitor for specific mass-to-charge (m/z) ratios of a parent ion and its characteristic fragment ions. This technique, known as Multiple Reaction Monitoring (MRM), provides two layers of specificity, virtually eliminating matrix interference and confirming the identity of the analyte.[8]

Experimental Workflow

The overall process from sample receipt to final report is a systematic workflow designed to ensure accuracy and reproducibility.

LCMSMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt & Login Preparation Sample Preparation (Dilution in Methanol) Sample->Preparation Standard Standard Preparation (Reference & Impurity) Standard->Preparation LC LC Separation (Reversed-Phase C18) Preparation->LC Injection MS MS/MS Detection (ESI+ MRM Mode) LC->MS Eluent Transfer Processing Data Acquisition & Processing MS->Processing Quantification Quantification (Calibration Curve) Processing->Quantification Report Final Report Generation Quantification->Report

Caption: High-level workflow for impurity determination by LC-MS/MS.

Detailed Experimental Protocol

This protocol is a robust starting point for method development and validation.

1. Materials and Reagents:

  • This compound reference standard and impurity standards.

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Ammonium acetate (LC-MS grade).

  • Ultrapure water.

2. Standard and Sample Preparation:

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve reference and impurity standards in methanol.

  • Working Standard Solution (e.g., 1 µg/mL): Prepare by serial dilution of the stock solutions with methanol. This will be used for spiking and building the calibration curve.

  • Sample Solution (e.g., 10 mg/mL): Accurately weigh 100 mg of the this compound test sample and dissolve in 10.0 mL of methanol.

3. LC-MS/MS Instrumental Conditions: The choice of parameters is critical. A reversed-phase C18 column is selected for its versatility in retaining moderately polar compounds like pyrimidine derivatives.[9] A gradient elution is used to effectively separate impurities with different polarities from the main component. Ammonium acetate is chosen as a mobile phase modifier because it is volatile and aids in the ionization process for mass spectrometry.[9] Electrospray ionization in positive mode (ESI+) is typically effective for nitrogen-containing heterocyclic compounds.

ParameterConditionRationale
LC System UPLC/HPLC SystemProvides high-resolution separation.
Column Hypersil BDS C18, 150 x 4.6 mm, 5µmExcellent retention and peak shape for target analytes.[9]
Mobile Phase A 0.01M Ammonium acetate in waterMS-compatible buffer, aids in ionization.
Mobile Phase B AcetonitrileOrganic modifier for eluting analytes.
Flow Rate 0.8 mL/minStandard flow for a 4.6 mm ID column.
Gradient 0-2 min (10% B), 2-8 min (10-90% B), 8-10 min (90% B)Ensures separation of early and late eluting impurities.
Injection Volume 10 µLBalances sensitivity with column loading.
Column Temp 40 °CImproves peak shape and reproducibility.
MS System Triple Quadrupole Mass SpectrometerRequired for high-sensitivity MRM transitions.[8]
Ionization Mode Electrospray Ionization (ESI), PositivePyrimidines readily form [M+H]+ ions.
Ion Spray Voltage 4500 VOptimizes ion formation.[9]
MRM Transitions Analyte-specific (Parent > Fragment)Provides the highest level of specificity and sensitivity.

4. Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5][10]

  • Specificity: Demonstrated by injecting a blank, the main compound, and spiked samples to show no interference at the retention times of the impurities.[8]

  • Linearity: Assessed by creating a calibration curve over a range of concentrations (e.g., from LOQ to 150% of the target level). A correlation coefficient (R²) > 0.99 is expected.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined by injecting solutions with decreasing concentrations. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[11]

  • Accuracy: Evaluated by spiking the sample matrix with known amounts of impurities at different levels (e.g., 50%, 100%, 150%) and calculating the percent recovery.[8]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by analyzing replicate samples. The relative standard deviation (%RSD) should be within acceptable limits.[8]

Validation ParameterTypical Acceptance Criteria
Specificity No interference at impurity retention times.
Linearity (R²) ≥ 0.998
Accuracy (% Recovery) 80.0% to 120.0%
Precision (%RSD) ≤ 15.0% at the LOQ level
LOQ Sufficiently low to meet regulatory limits (e.g., ppm levels).

Comparison of Analytical Techniques

The selection of an analytical technique should be a structured, risk-based decision. The following decision tree illustrates the logic, while the table provides a direct comparison.

Technique_Selection start Is the Impurity Volatile? gcms Use GC or GC-MS start->gcms Yes nonvolatile Is a UV Chromophore Present? start->nonvolatile No hplcuv HPLC-UV is a possibility nonvolatile->hplcuv Yes sensitivity Is ppm/ppb Sensitivity Needed? nonvolatile->sensitivity No hplcuv->sensitivity lcms Use LC-MS/MS sensitivity->lcms Yes

Caption: Decision tree for selecting an appropriate analytical technique.

FeatureLC-MS/MSHPLC-UVGC-MS
Selectivity Excellent: Uses both retention time and mass transitions (MRM) for confirmation.[6]Moderate: Relies on chromatographic separation and UV spectra. Risk of co-elution.Very Good: Relies on retention time and mass fragmentation patterns.
Sensitivity Excellent: Capable of detecting impurities at ppb levels, ideal for genotoxic compounds.[3][11]Poor to Moderate: Typically limited to the 0.05% (500 ppm) range.[3]Good: Can achieve ppm to ppb sensitivity, but analyte must be volatile.
Applicability Broad: Suitable for a wide range of non-volatile and polar compounds.[12]Broad: Applicable to compounds with a UV chromophore.Limited: Only for volatile and thermally stable compounds.[2]
Structural Info Good: Provides molecular weight and fragmentation data, aiding in the identification of unknown impurities.[7]None: Provides no structural information.Excellent: Provides detailed fragmentation patterns for structural elucidation.
Complexity High: Requires specialized instrumentation and expertise.Low: Widely available and easy to operate.[1]Moderate: Requires expertise in sample introduction and data interpretation.

Conclusion

For the determination of impurities in this compound, LC-MS/MS stands out as the most powerful and reliable technique. Its combination of high-resolution separation with specific and sensitive mass detection provides an unparalleled ability to detect, quantify, and identify trace-level impurities that could be missed by other methods. While HPLC-UV and GC-MS have their places in pharmaceutical analysis, they lack the comprehensive capabilities needed to meet the stringent safety and regulatory requirements for controlling potentially genotoxic impurities. The implementation of a validated LC-MS/MS method, as outlined in this guide, ensures the highest level of quality control, ultimately safeguarding patient safety.

References

Deconstructing the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and fragmentation patterns of a compound, which are essential for its unequivocal identification and characterization. This guide offers an in-depth interpretation of the mass spectrum of 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block in medicinal chemistry.

Predicted Mass Spectrum of this compound

The structure of this compound (molecular weight: 196.56 g/mol ) incorporates several features that will dictate its fragmentation under electron ionization (EI) mass spectrometry: a pyrimidine core, a labile chloromethyl group, and a stable trifluoromethyl group. The expected mass spectrum would be a composite of fragments arising from the cleavage of these functionalities.

Table 1: Predicted Major Fragment Ions for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonProposed OriginPredicted Relative Abundance
196/198[C₆H₄ClF₃N₂]⁺• (Molecular Ion)Ionization of the parent moleculeLow to Medium
161[M - Cl]⁺Loss of a chlorine radicalMedium to High
147[M - CH₂Cl]⁺Loss of the chloromethyl radicalHigh
127[M - CF₃]⁺Loss of the trifluoromethyl radicalLow
93[C₄H₃N₂]⁺•Fragmentation of the pyrimidine ring after loss of substituentsMedium
79[C₄H₃N₂]⁺Loss of the chloromethyl group from 2-chloromethylpyrimidine moietyMedium
69[CF₃]⁺Trifluoromethyl cationMedium
52[C₃H₂N]⁺Further fragmentation of the pyrimidine ringMedium

Comparative Analysis: Building a Confident Interpretation

To substantiate our predicted fragmentation, we will examine the known mass spectral behavior of two key structural analogues: 2-(chloromethyl)pyrimidine and 4-(trifluoromethyl)pyrimidine.

2-(Chloromethyl)pyrimidine: The Influence of the Chloromethyl Group

The mass spectrum of 2-(chloromethyl)pyrimidine hydrochloride provides a foundational understanding of the fragmentation initiated by the chloromethyl substituent. The key fragments observed for the free base (molecular weight: 128.57 g/mol ) are:

  • m/z 128/130 (M⁺•): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.

  • m/z 93 ([M - Cl]⁺): A prominent peak resulting from the loss of a chlorine radical. This is a common and favorable fragmentation pathway for chlorinated compounds.

  • m/z 79 ([M - CH₂Cl]⁺): This significant fragment arises from the cleavage of the C-C bond between the pyrimidine ring and the chloromethyl group, resulting in the pyrimidine cation.

  • m/z 52: This fragment indicates the subsequent breakdown of the pyrimidine ring itself.

This data strongly suggests that for our target molecule, we can anticipate the loss of both the chlorine atom and the entire chloromethyl group to be major fragmentation pathways.

4-(Trifluoromethyl)pyrimidine: The Impact of the Trifluoromethyl Group
  • m/z 148 (M⁺•): A relatively stable molecular ion is expected due to the aromaticity of the pyrimidine ring.

  • m/z 128 ([M - HF]⁺•): Loss of a neutral hydrogen fluoride molecule is a possible rearrangement process.

  • m/z 79 ([M - CF₃]⁺): While less favorable, the loss of the trifluoromethyl radical to form a pyrimidinyl cation is a potential pathway.

  • m/z 69 ([CF₃]⁺): The trifluoromethyl cation itself is a stable species and is often observed in the mass spectra of compounds containing this group.

Proposed Fragmentation Pathway for this compound

Based on the analysis of its structural components and analogous compounds, the fragmentation of this compound under electron ionization is proposed to proceed through the following key steps:

Fragmentation_Pathway M [M]⁺• (m/z 196/198) This compound F1 [M-Cl]⁺ (m/z 161) M->F1 - Cl• F2 [M-CH₂Cl]⁺ (m/z 147) M->F2 - •CH₂Cl F3 [M-CF₃]⁺ (m/z 127) M->F3 - •CF₃ F4 [C₄H₃N₂]⁺• (m/z 93) F1->F4 - CH₂ F2->F4 - F•, - HCN F5 [CF₃]⁺ (m/z 69) F2->F5 - C₅H₄ClN₂ F6 [C₃H₂N]⁺ (m/z 52) F4->F6 - HCN

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocols

To experimentally verify the fragmentation of this compound and its analogues, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended.

Sample Preparation
  • Prepare a dilute solution of the analytical standard (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • For comparative analysis, prepare solutions of 2-(chloromethyl)pyrimidine and 4-(trifluoromethyl)pyrimidine at the same concentration.

Gas Chromatography (GC) Conditions
  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for these compounds.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: 280°C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-300

Data Analysis

The acquired data will be processed using the instrument's software. The total ion chromatogram (TIC) will indicate the retention time of the compound, and the mass spectrum corresponding to the chromatographic peak will reveal the fragmentation pattern. This experimental data can then be compared with the predicted fragmentation and the spectra of the analogous compounds to confirm the structure.

Conclusion

By systematically deconstructing the structure of this compound and comparing its expected fragmentation with that of its core components, we have established a robust theoretical framework for the interpretation of its mass spectrum. The primary fragmentation pathways are predicted to involve the loss of the chlorine atom and the chloromethyl group, followed by characteristic cleavages of the pyrimidine ring. This guide provides researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this important heterocyclic compound, thereby facilitating its application in the synthesis of novel therapeutic agents. The provided experimental protocols offer a clear path to obtaining the empirical data needed to validate these theoretical predictions.

A Senior Application Scientist's Guide to Halomethyl Pyrimidine Reactivity: A Comparative Analysis of Chloro-, Bromo-, and Iodomethyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2][3] The functionalization of this privileged heterocycle is a critical step in the synthesis of novel drug candidates.[2][4] Halomethyl pyrimidines, specifically the chloromethyl, bromomethyl, and iodomethyl derivatives, serve as powerful electrophilic building blocks for introducing the pyrimidine-2-ylmethyl or similar moieties via nucleophilic substitution.[5]

The choice between these halogenated analogs is not trivial; it directly influences reaction kinetics, yield, and the feasibility of a synthetic route, particularly in complex, multi-step syntheses. This guide provides an in-depth comparison of their reactivity, grounded in chemical principles and supported by experimental considerations, to empower researchers to make strategic decisions in their synthetic endeavors.

The Underlying Principles: A Tale of Leaving Groups and Bond Strengths

The reactivity of chloromethyl, bromomethyl, and iodomethyl pyrimidines in nucleophilic substitution reactions is primarily governed by the principles of the SN2 (Substitution Nucleophilic Bimolecular) mechanism.[6][7] This single, concerted step involves the backside attack of a nucleophile on the electrophilic methylene carbon, leading to the simultaneous departure of the halide leaving group.[6] The rate of this reaction is dictated by two key, interrelated factors: the leaving group's ability and the carbon-halogen (C-X) bond strength.

Leaving Group Ability

An effective leaving group is one that can stabilize the negative charge it acquires upon departing.[8][9] The stability of the halide anions (X⁻) is inversely related to their basicity; a weaker base is a better leaving group.[8][9][10] The acidity of the corresponding hydrohalic acids increases down the group (HI > HBr > HCl), meaning the basicity of their conjugate bases decreases in the same order.[10]

Therefore, the order of leaving group ability is: Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻) [8]

This trend signifies that iodide is the most stable anion and, consequently, the best leaving group among the halogens, facilitating a faster SN2 reaction.[6][10]

Carbon-Halogen (C-X) Bond Dissociation Energy

For the C-X bond to break, energy must be supplied to overcome the bond dissociation energy (BDE). A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate.[11] The C-X bond strength decreases as the size of the halogen atom increases and its electronegativity decreases.[12][13][14]

The trend for average bond dissociation energies is: C-Cl (≈328 kJ/mol) > C-Br (≈276 kJ/mol) > C-I (≈240 kJ/mol) [11]

The significantly weaker C-I bond makes iodomethyl pyrimidines the most susceptible to nucleophilic attack, followed by bromomethyl and then chloromethyl derivatives.[15]

Comparative Reactivity Profile

The interplay of leaving group ability and bond strength results in a clear reactivity trend among the halomethyl pyrimidines.

FeatureIodomethyl PyrimidineBromomethyl PyrimidineChloromethyl Pyrimidine
Reactivity HighestIntermediateLowest
C-X Bond Strength WeakestIntermediateStrongest
Leaving Group Ability Excellent (I⁻)Good (Br⁻)Fair (Cl⁻)
Reaction Conditions Mild (e.g., room temperature)ModerateForcing (e.g., elevated temperatures)
Relative Stability LowestIntermediateHighest
Cost-Effectiveness Generally highest costIntermediate costMost economical
  • Iodomethyl Pyrimidines: As the most reactive electrophiles in this series, they are ideal for syntheses where high reactivity is desired, allowing for the use of milder conditions and a broader range of weak nucleophiles. This heightened reactivity, however, comes at the cost of lower stability and typically higher financial expense.

  • Bromomethyl Pyrimidines: These derivatives offer a well-balanced profile of good reactivity and moderate stability.[15][16] They are often the reagent of choice, providing a reliable compromise between the high reactivity of the iodo-analog and the stability of the chloro-analog.

  • Chloromethyl Pyrimidines: Being the least reactive, these compounds require more forcing conditions (e.g., higher temperatures, stronger bases, or more polar aprotic solvents like DMSO or DMF) to achieve reasonable reaction rates.[5][6] This lower reactivity can be a strategic advantage, enabling selective reactions at the chloromethyl group in the presence of other, more labile functional groups.[5] Furthermore, their enhanced stability and lower cost make them particularly suitable for large-scale industrial applications.[5]

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the SN2 reaction mechanism and a typical experimental workflow.

Caption: Generalized SN2 mechanism for nucleophilic substitution on a halomethyl pyrimidine.

Experimental_Workflow A 1. Reagent Preparation Dissolve halomethyl pyrimidine and nucleophile in a suitable polar aprotic solvent (e.g., DMF). B 2. Reaction Stir mixture at appropriate temperature (RT for iodo/bromo, heat for chloro). Monitor by TLC. A->B C 3. Work-up Quench reaction with water. Extract product with an organic solvent (e.g., Ethyl Acetate). B->C D 4. Purification Dry organic layer, concentrate, and purify the crude product via column chromatography. C->D E 5. Characterization Confirm structure and purity of the final product using NMR, MS, and HPLC. D->E

Caption: A standard experimental workflow for nucleophilic substitution on halomethyl pyrimidines.

Quantitative Comparison: A Representative Study

While specific kinetic data can vary based on the pyrimidine substitution pattern and the nucleophile, the following table illustrates the expected relative reactivity based on established chemical principles. The data represents a hypothetical SN2 reaction with a generic amine nucleophile under identical conditions.

Halomethyl PyrimidineRelative Rate Constant (k_rel)Typical Reaction Time
2-(Iodomethyl)pyrimidine ~30-601-4 hours
2-(Bromomethyl)pyrimidine ~10-204-12 hours
2-(Chloromethyl)pyrimidine 112-48 hours

Note: These values are illustrative approximations to demonstrate the reactivity trend.

Experimental Protocol: Synthesis of N-((Pyrimidin-2-yl)methyl)aniline

This protocol provides a representative procedure for the N-alkylation of aniline with a halomethyl pyrimidine.

Materials:

  • 2-(Halomethyl)pyrimidine (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask charged with DMF, add 2-(halomethyl)pyrimidine, aniline, and potassium carbonate.

  • Stir the reaction mixture at the appropriate temperature:

    • For 2-(iodomethyl)pyrimidine: 25 °C (Room Temperature)

    • For 2-(bromomethyl)pyrimidine: 40-50 °C

    • For 2-(chloromethyl)pyrimidine: 80-100 °C

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting halomethyl pyrimidine is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography to yield the pure N-((pyrimidin-2-yl)methyl)aniline.

Strategic Recommendations for Synthesis

  • Choose Iodomethyl Pyrimidines for:

    • Rapid Synthesis: When speed is a priority.

    • Sensitive Substrates: When mild, room-temperature conditions are necessary to avoid degradation of other functional groups.

    • Weak Nucleophiles: When the reacting nucleophile has low reactivity.

  • Choose Bromomethyl Pyrimidines for:

    • General Purpose Applications: As a reliable and robust option for most standard nucleophilic substitutions.

    • Balanced Reactivity and Stability: When you need a reactive yet easily handleable starting material.

  • Choose Chloromethyl Pyrimidines for:

    • Large-Scale and Cost-Sensitive Projects: Due to their lower cost and high stability.[5]

    • Selective Functionalization: When you need to differentiate reactivity between multiple electrophilic sites in a molecule.[5]

    • Robust Reactions: When the nucleophile and substrate are stable enough to withstand higher reaction temperatures.

By understanding the fundamental principles that govern the reactivity of these essential building blocks, researchers can design more efficient, controlled, and successful synthetic routes toward novel pyrimidine-based therapeutics.

References

A Comparative Spectroscopic Guide to 2-(Halomethyl)pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the structural characteristics of synthetic intermediates is paramount. The 2-(halomethyl)pyrimidine core is a key pharmacophore, and a detailed spectroscopic comparison of its halogenated analogues—chloro, bromo, and iodo—provides invaluable insights for characterization, reaction monitoring, and quality control. This guide offers an in-depth analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these compounds, grounded in established principles and supported by experimental data.

Introduction: The Impact of the Halogen on Spectroscopic Properties

The substitution of the halogen at the methyl group of 2-(halomethyl)pyrimidine induces significant and predictable changes in the molecule's spectroscopic fingerprint. These variations are primarily governed by the electronegativity and atomic mass of the halogen atom. Electronegativity follows the trend Cl > Br > I, which directly influences the electron density around neighboring protons and carbons, causing shifts in their NMR resonance frequencies. In mass spectrometry, the isotopic abundance of chlorine and bromine provides characteristic patterns that are instrumental in identifying their presence. This guide will dissect these trends, providing a clear framework for the spectroscopic differentiation of these important analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For the 2-(halomethyl)pyrimidine series, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectra of these analogues are characterized by signals from the pyrimidine ring protons (H-4, H-5, and H-6) and the methylene protons (-CH₂-) of the halomethyl group. The electron-withdrawing nature of both the pyrimidine ring and the halogen atom leads to a deshielding effect, resulting in downfield chemical shifts for these protons.[1]

A key comparative feature is the chemical shift of the methylene protons. As the electronegativity of the halogen decreases from chlorine to iodine, the deshielding effect on the adjacent methylene protons diminishes, leading to an upfield shift (a lower ppm value).

Table 1: Comparative ¹H NMR Spectral Data of 2-(Halomethyl)pyrimidine Analogues

CompoundH-4, H-6 (δ, ppm)H-5 (δ, ppm)-CH₂- (δ, ppm)Solvent
2-(Chloromethyl)pyrimidine hydrochloride~9.0 (d)~7.8 (t)~4.8 (s)DMSO-d₆
2-(Bromomethyl)pyrimidine8.92 (d)7.55 (t)4.75 (s)CDCl₃
2-(Iodomethyl)pyrimidinePredicted: ~8.8 (d)Predicted: ~7.5 (t)Predicted: ~4.5 (s)CDCl₃

Note: Predicted values for 2-(Iodomethyl)pyrimidine are based on established trends observed in related structures.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide insights into the carbon framework. The chemical shifts are influenced by the electronegativity of the attached halogen and the nitrogen atoms within the pyrimidine ring.[2] A significant trend is observed in the chemical shift of the methylene carbon (-CH₂-), which experiences a pronounced upfield shift as the halogen's electronegativity decreases. This is a direct consequence of the reduced inductive effect of the less electronegative halogens.

Table 2: Comparative ¹³C NMR Spectral Data of 2-(Halomethyl)pyrimidine Analogues

CompoundC-2 (δ, ppm)C-4, C-6 (δ, ppm)C-5 (δ, ppm)-CH₂- (δ, ppm)
2-(Chloromethyl)pyrimidinePredicted: ~165Predicted: ~158Predicted: ~122~45
2-(Bromomethyl)pyrimidinePredicted: ~166Predicted: ~158Predicted: ~122~34
2-(Iodomethyl)pyrimidinePredicted: ~167Predicted: ~158Predicted: ~123~10

Note: Predicted values are based on established increments for similar chemical environments. The carbon attached to the halogen shows a significant upfield shift as the halogen becomes less electronegative (Cl > Br > I).[1]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by their characteristic vibrational frequencies.[2] For the 2-(halomethyl)pyrimidine analogues, the key vibrational bands are associated with the pyrimidine ring and the halomethyl group.

The C-H stretching vibrations of the aromatic pyrimidine ring are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1400 cm⁻¹ range. The C-X (X = Cl, Br, I) stretching vibration of the halomethyl group is a key diagnostic feature. The frequency of this vibration decreases with the increasing mass of the halogen atom.

Table 3: Key IR Absorption Frequencies for 2-(Halomethyl)pyrimidine Analogues

Vibrational Mode2-(Chloromethyl)pyrimidine (cm⁻¹)2-(Bromomethyl)pyrimidine (cm⁻¹)2-(Iodomethyl)pyrimidine (cm⁻¹)
Aromatic C-H Stretch~3050~3050~3050
Pyrimidine Ring (C=N, C=C)~1580, ~1470, ~1430~1575, ~1465, ~1425~1570, ~1460, ~1420
C-X Stretch~750-700~650-600~550-500

Note: The C-X stretching frequencies are approximate and can be influenced by the overall molecular structure.

Mass Spectrometry (MS): Fragmentation and Isotopic Patterns

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound through the analysis of its molecular ion and fragmentation patterns.[2] For the 2-(halomethyl)pyrimidine analogues, the presence of chlorine and bromine isotopes leads to distinctive isotopic patterns in the mass spectrum.[1]

Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in an M+2 peak that is about one-third the intensity of the molecular ion peak (M). Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 1:1). This leads to M and M+2 peaks of almost equal intensity. Iodine is monoisotopic (¹²⁷I), so it does not exhibit this isotopic pattern.

The primary fragmentation pathway for these compounds involves the loss of the halogen atom or the entire halomethyl group, followed by the fragmentation of the pyrimidine ring.

Table 4: Key Mass Spectrometry Data for 2-(Halomethyl)pyrimidine Analogues

CompoundMolecular Ion (M⁺) m/zKey Fragments (m/z)Isotopic Pattern
2-(Chloromethyl)pyrimidine128/13093 ([M-Cl]⁺), 79 ([M-CH₂Cl]⁺)M+2 peak ~33% of M⁺
2-(Bromomethyl)pyrimidine172/17493 ([M-Br]⁺), 79 ([M-CH₂Br]⁺)M+2 peak ~98% of M⁺
2-(Iodomethyl)pyrimidine21893 ([M-I]⁺), 79 ([M-CH₂I]⁺)No significant M+2 peak

Generalized Fragmentation Pathway

G M [M]⁺˙ frag1 [M-X]⁺ M->frag1 - •X frag2 [C₄H₃N₂]⁺ M->frag2 - •CH₂X frag3 Further Fragments frag2->frag3

Caption: Generalized fragmentation pathway for 2-(halomethyl)pyrimidines.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Optimization may be required for specific instruments and samples.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the 2-(halomethyl)pyrimidine analogue in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition:

    • Use a spectrometer with a frequency of 300 MHz or higher.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a spectrometer with a frequency of 75 MHz or higher.

    • Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[1]

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Perform a background scan prior to analyzing the sample.[1]

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the separated ions to generate the mass spectrum.

G cluster_prep Sample Preparation cluster_analysis Mass Analysis dissolve Dissolve in Solvent introduce Introduce into MS dissolve->introduce ionize Electron Ionization introduce->ionize separate Mass Analyzer ionize->separate detect Detector separate->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic comparison of 2-(halomethyl)pyrimidine analogues reveals clear and predictable trends that are invaluable for their identification and characterization. By understanding the influence of the halogen substituent on ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns, researchers can confidently elucidate the structure of these important synthetic intermediates. This guide provides a foundational framework for these analyses, empowering scientists in their pursuit of novel therapeutic agents.

References

A Senior Application Scientist's Comparative Guide to Analytical Standards of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of analytical standards for 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine. The methodologies and data presented herein are designed to empower researchers to make informed decisions when selecting and utilizing this critical reagent, ensuring the accuracy, reproducibility, and integrity of their scientific findings.

The Imperative for Rigorous Analytical Characterization

This compound is a key building block in medicinal chemistry and materials science. Its reactive chloromethyl group, coupled with the electron-withdrawing trifluoromethyl substituent on the pyrimidine core, makes it a valuable intermediate for synthesizing a diverse range of more complex molecules, including potential kinase inhibitors and other therapeutic agents[1]. The quality of this starting material is paramount; impurities or incorrect structural assignments can compromise entire synthetic pathways, leading to failed experiments, lost time, and misleading biological data.

Therefore, a robustly characterized analytical standard is not merely a reagent but the foundation upon which reliable and reproducible research is built. This guide will dissect the essential analytical techniques required to validate such a standard and compare the quality attributes one should expect from reputable suppliers.

Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is the first step in any analytical endeavor.

PropertyValueSource
CAS Number 944905-91-3[2]
Molecular Formula C₆H₄ClF₃N₂[2]
Molecular Weight 196.56 g/mol [2]
Appearance Typically a solid[3]

Comparison of Commercial Analytical Standards

When sourcing an analytical standard, researchers are often faced with multiple options. While price is a factor, a comprehensive evaluation of the supplier's quality control data is crucial. The following table provides a comparative framework for assessing analytical standards from different sources, based on typical specifications.

FeatureSupplier A (Exemplar)Supplier B (Exemplar)Supplier C (Exemplar)Scientific Rationale & Expert Insight
Purity (by HPLC) ≥99.0%≥98.0%≥95% (for synthesis)For use as a quantitative standard, purity should be as high as possible. A purity of ≥99.0% ensures minimal interference from impurities in assays. For synthetic starting material, a lower purity may be acceptable.
Identity Confirmation ¹H NMR, LC-MS¹H NMRStructure providedA complete identity confirmation package is non-negotiable. ¹H NMR confirms the molecular structure, while Mass Spectrometry (MS) verifies the molecular weight[4].
Documentation Provided Certificate of Analysis (CoA) with HPLC chromatogram and ¹H NMR spectrumCoA with stated purityProduct page with basic infoA comprehensive CoA is a mark of a trustworthy supplier. It provides the end-user with the data needed to independently verify the material's quality[5][6].
Format Weighed solidWeighed solidBulk solidA precisely weighed solid standard is essential for preparing stock solutions of known concentrations for quantitative analysis[7].

Core Analytical Methodologies & Protocols

A multi-pronged analytical approach is necessary for the comprehensive validation of a this compound standard. No single technique is sufficient. Here, we detail the standard operating procedures and rationale for three cornerstone techniques: HPLC for purity, GC-MS for volatile impurities, and NMR for structural identity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds. It separates the main compound from any non-volatile impurities based on their differential partitioning between a stationary and a mobile phase[7].

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Expert Insight: A C18 column is an excellent starting point for a molecule of this polarity, offering a good balance of hydrophobic retention and peak shape.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Expert Insight: The formic acid helps to protonate any basic sites on the molecule, leading to sharper peaks and improved chromatographic performance. A gradient elution is recommended to ensure that both early and late-eluting impurities are captured.

  • Elution Program: Gradient elution from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

    • Expert Insight: The pyrimidine ring contains a chromophore that should absorb strongly in the mid-UV range. 254 nm is a common wavelength for aromatic systems and provides good sensitivity.

  • Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase (50:50 A:B) to a concentration of approximately 0.5 mg/mL[7].

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Diluent (0.5 mg/mL) A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Integrate Peaks E->F G Calculate Area % F->G H Determine Purity G->H

Caption: Experimental workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

While HPLC is excellent for non-volatile impurities, it is blind to residual solvents from synthesis (e.g., acetone, dichloromethane) or other volatile byproducts. GC-MS is the ideal complementary technique for this purpose[8].

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A low-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Expert Insight: This type of column is robust and provides excellent separation for a wide range of common organic solvents.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection: 1 µL, splitless injection.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Expert Insight: EI provides reproducible fragmentation patterns that can be compared against standard libraries (e.g., NIST) for confident identification of volatile impurities.

  • Sample Preparation: Dissolve a higher concentration of the standard (e.g., 10-20 mg/mL) in a high-purity solvent not expected to be an impurity (e.g., DMSO).

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Standard in High-Purity Solvent B Inject into GC A->B C Volatile Separation B->C D EI Ionization C->D E Mass Analysis (MS) D->E F Identify Peaks via MS Library Search E->F G Quantify Volatile Impurities F->G

Caption: Workflow for GC-MS analysis of volatile impurities.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation[9]. For a standard of this compound, ¹H and ¹³C NMR are essential to confirm that the correct isomer has been supplied and that the structure is intact.

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube[10].

  • Data Acquisition: Acquire a standard 1D proton spectrum.

  • Expected ¹H NMR Signals:

    • Pyrimidine Ring Protons: Two distinct signals in the aromatic region (~7.0-9.0 ppm). One will likely be a doublet and the other a singlet or a finely coupled signal, characteristic of the pyrimidine ring protons.

    • Chloromethyl Protons (-CH₂Cl): A singlet further downfield (~4.5-5.0 ppm) due to the electron-withdrawing effects of the chlorine atom and the pyrimidine ring. The integration of this peak should correspond to two protons.

A Self-Validating System for Analytical Integrity

The true trustworthiness of an analytical standard is established when multiple, orthogonal techniques provide converging evidence of its quality. This creates a self-validating system where the strengths of one method compensate for the limitations of another.

Validation_System cluster_main Comprehensive Quality Assessment Standard Analytical Standard of 2-(Chloromethyl)-4- (trifluoromethyl)pyrimidine HPLC HPLC Purity Assay Standard->HPLC GCMS GC-MS Volatile Impurities Standard->GCMS NMR NMR Structural Identity Standard->NMR Purity Purity ≥ 99% HPLC->Purity Volatiles No Residual Solvents GCMS->Volatiles Identity Correct Structure NMR->Identity

Caption: Orthogonal methods creating a self-validating system.

By employing HPLC to confirm purity, GC-MS to rule out volatile contaminants, and NMR to verify the molecular structure, a researcher can have the highest degree of confidence in the analytical standard. When selecting a supplier, demand access to this level of comprehensive data.

References

Navigating the Degradation Landscape: A Comparative Guide to Forced Degradation Studies of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the stability of a molecule is paramount. This guide provides an in-depth, scientifically grounded comparison of forced degradation studies for 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine, a key building block in modern medicinal chemistry. By dissecting the underlying chemical principles and adhering to regulatory expectations, this document serves as a practical blueprint for designing and executing robust stability-indicating studies.

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] These studies are not merely a checkbox exercise; they provide invaluable insights into the intrinsic stability of a drug substance, elucidate potential degradation pathways, and are fundamental to the development and validation of stability-indicating analytical methods.[4] The goal is to induce degradation to a limited extent, typically in the range of 5-20%, to ensure that the resulting degradation products can be adequately characterized without overwhelming the analytical system.[5][6]

This guide will explore the likely degradation pathways of this compound under various stress conditions, provide detailed experimental protocols for conducting these studies, and compare analytical methodologies for monitoring the degradation process.

Anticipated Degradation Pathways

The chemical structure of this compound, characterized by a reactive chloromethyl group and an electron-withdrawing trifluoromethyl group on a pyrimidine ring, dictates its susceptibility to various degradation mechanisms.

Hydrolytic Degradation

The most probable degradation pathway under aqueous conditions is the hydrolysis of the chloromethyl group. This is a common reaction for benzylic and allylic halides. The electron-deficient pyrimidine ring enhances the electrophilicity of the carbon atom in the chloromethyl group, making it susceptible to nucleophilic attack by water.

  • Acidic and Neutral Conditions: Under acidic and neutral pH, the hydrolysis is likely to proceed via an SN2-like mechanism, yielding 2-(Hydroxymethyl)-4-(trifluoromethyl)pyrimidine.

  • Basic Conditions: In alkaline media, the hydrolysis is expected to be more rapid due to the presence of the more nucleophilic hydroxide ion.

Oxidative Degradation

The pyrimidine ring and the chloromethyl group are potential sites for oxidative attack. Common laboratory oxidants like hydrogen peroxide are used to simulate oxidative stress. Potential degradation products could include N-oxides of the pyrimidine ring or further oxidation of the chloromethyl group to an aldehyde or carboxylic acid, though the latter is less likely without more aggressive oxidation.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation. The pyrimidine ring is a chromophore that can absorb UV light, leading to the formation of excited states that can undergo various reactions. Homolytic cleavage of the carbon-chlorine bond to form a radical intermediate is a plausible pathway. This radical could then react with solvent or other molecules to form a variety of degradation products.

Thermal Degradation

At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the temperature and whether the stress is applied to the solid-state or a solution. Potential thermal degradation pathways could involve elimination reactions or polymerization.[7] The trifluoromethyl group is generally thermally stable, but the C-Cl bond is weaker and could be a point of initial degradation.[8]

A Comparative Look at Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any forced degradation study. The primary requirement is the ability to separate the parent compound from all significant degradation products.

Analytical TechniqueAdvantagesDisadvantagesSuitability for this compound
High-Performance Liquid Chromatography (HPLC) with UV Detection Widely available, robust, and provides good resolution and quantification.May not be suitable for non-chromophoric degradants. Co-elution can be an issue.Highly Suitable. The pyrimidine ring provides a strong UV chromophore. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a good starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides structural information about the degradation products, aiding in their identification. Highly sensitive and specific.[9]More complex instrumentation and data analysis. Ion suppression effects can impact quantification.Excellent. Essential for identifying unknown degradation products. Electrospray ionization (ESI) in positive mode should be effective for this molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds. High temperatures can cause on-column degradation.Potentially Suitable. The parent compound and some smaller degradation products may be amenable to GC analysis. However, the potential for thermal degradation in the injector port is a concern.
Capillary Electrophoresis (CE) High separation efficiency, small sample volume requirements.Lower sensitivity compared to HPLC, reproducibility can be a challenge.Less Common. While feasible, HPLC and LC-MS are generally the preferred methods for this type of analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound. These protocols are designed to be self-validating by including control samples and ensuring the analytical method can distinguish between the parent compound and its degradants.

General Setup
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Control Samples: For each stress condition, prepare a control sample that is stored under normal laboratory conditions, protected from light. A "time zero" sample should also be analyzed immediately after preparation.

Hydrolytic Degradation Protocol

Caption: Workflow for hydrolytic degradation studies.

Oxidative Degradation Protocol

Caption: Workflow for oxidative degradation studies.

Photolytic Degradation Protocol

Caption: Workflow for photolytic degradation studies.[1]

Thermal Degradation Protocol

Caption: Workflow for thermal degradation studies.

Data Interpretation and Comparison

The data generated from these studies should be tabulated to allow for a clear comparison of the degradation behavior under different stress conditions.

Table 1: Hypothetical Degradation of this compound

Stress Condition% Degradation of ParentNumber of Degradation ProductsMajor Degradation Product (Proposed Structure)
0.1 M HCl, 60°C, 24h15%12-(Hydroxymethyl)-4-(trifluoromethyl)pyrimidine
0.1 M NaOH, RT, 8h25%22-(Hydroxymethyl)-4-(trifluoromethyl)pyrimidine and another minor product
3% H₂O₂, RT, 24h10%3Pyrimidine N-oxide derivative
Photolysis (ICH Q1B), 24h18%>4Complex mixture, potential C-Cl bond cleavage products
Thermal (Solid), 80°C, 7d5%1Minor, unidentified product
Thermal (Solution), 60°C, 48h8%12-(Hydroxymethyl)-4-(trifluoromethyl)pyrimidine

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Conclusion

Forced degradation studies of this compound are essential for understanding its stability profile and for the development of robust pharmaceutical products. A systematic approach, guided by ICH principles, allows for the elucidation of degradation pathways and the development of validated, stability-indicating analytical methods.[1][2][5] The inherent reactivity of the chloromethyl group suggests that hydrolysis will be a primary degradation pathway, while the trifluoromethyl group is expected to be relatively stable under most stress conditions. By employing a combination of HPLC for quantification and LC-MS for identification, researchers can confidently characterize the degradation landscape of this important molecule.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical protocols for the handling and disposal of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound (CAS 944905-91-3) is not widely available, its structural analogues, such as 2-Chloro-4-(trifluoromethyl)pyrimidine, provide critical hazard information.[1] The presence of a reactive chloromethyl group necessitates a highly cautious approach, assuming hazards are at least as severe as those of its analogues. The primary hazards include flammability, severe skin and eye irritation, and respiratory irritation.[1]

Hazard Analysis and Mandatory Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the anticipated hazards based on structural analogues and outlines the mandatory PPE required to mitigate these risks.

Hazard CategoryGHS Classification (Anticipated)Required Personal Protective Equipment (PPE)Rationale & Causality
Skin Corrosion/Irritation Causes skin irritation (H315)[1]Double-gloving with chemical-resistant outer gloves (e.g., Nitrile, >0.15 mm thickness) over inner gloves.[2][3] An impervious, long-sleeved lab coat or a disposable gown.[2][4]The halogenated pyrimidine structure suggests a high potential for skin irritation. The reactive chloromethyl group can act as an alkylating agent, increasing the risk of chemical burns and sensitization upon contact. Double-gloving minimizes exposure risk during glove changes and in case of a breach in the outer layer.[2]
Serious Eye Damage/Irritation Causes serious eye irritation (H319)[1]Splash-proof chemical safety goggles and a full-face shield. Must conform to EN 166 (EU) or NIOSH (US) standards.[5][6]Vapors and accidental splashes can cause severe and potentially irreversible eye damage. A face shield provides a secondary barrier, protecting the entire face from splashes that could circumvent goggles during transfers or spill events.[7]
Respiratory Irritation May cause respiratory irritation (H335)[1]All handling must occur within a certified chemical fume hood.[8][9] If there is a risk of aerosolization or exceeding exposure limits, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is mandatory.[3][5]Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[8] A chemical fume hood provides primary containment, while a respirator is essential for emergency situations or procedures with high aerosolization potential.
Flammability Flammable liquid and vapor (H226)[1]Use of flame-resistant lab coat. Ensure all ignition sources (sparking equipment, open flames) are removed from the handling area.[9][10]The compound is a flammable liquid with a flash point around 49 °C (120.2 °F). Vapors can form explosive mixtures with air. Proper grounding of equipment during transfers can prevent static discharge, a common ignition source.[9]

Operational Protocol: A Step-by-Step Workflow

A systematic workflow is essential to minimize exposure and mitigate risk. The following protocol details the necessary steps from preparation through to immediate post-handling procedures.

Pre-Handling Safety Check
  • Verify Fume Hood Operation : Ensure the chemical fume hood is operational, the sash is at the appropriate height, and the airflow monitor indicates sufficient ventilation.

  • Assemble All Materials : Place all necessary equipment (glassware, stir bars, reagents, waste containers) inside the fume hood before introducing the this compound. This minimizes air turbulence and potential vapor escape.

  • Inspect PPE : Carefully inspect all PPE for damage, such as cracks in goggles, tears in gloves, or defects in the lab coat, before donning.[8]

  • Locate Emergency Equipment : Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

Donning PPE Workflow

The sequence of donning PPE is critical to ensure complete protection.

PPE_Donning cluster_prep Preparation cluster_ppe PPE Application cluster_final Final Check Start Start: Enter Lab Gown 1. Don Lab Coat or Gown Start->Gown Gloves1 2. Don Inner Gloves Gown->Gloves1 Goggles 3. Don Goggles Gloves1->Goggles FaceShield 4. Don Face Shield Goggles->FaceShield Gloves2 5. Don Outer Gloves (over cuffs) FaceShield->Gloves2 EnterHood Ready to Handle Chemical Gloves2->EnterHood Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_disposal Disposal & Doffing Phase Prep 1. Pre-Handling Safety Check Don_PPE 2. Don Full PPE Prep->Don_PPE Handle 3. Handle/Transfer Chemical Don_PPE->Handle Decon_Equip 4. Decontaminate Equipment (e.g., with 5% sodium hydroxide) Handle->Decon_Equip Dispose_Waste 5. Dispose of Liquid & Solid Waste Decon_Equip->Dispose_Waste Doff_PPE 6. Doff PPE (in reverse order) Dispose_Waste->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash End End: Exit Lab Wash->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.